Tco-peg4-dbco
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H49N3O8 |
|---|---|
Molecular Weight |
675.8 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C38H49N3O8/c42-36(39-20-18-37(43)41-30-33-12-7-6-10-31(33)16-17-32-11-8-9-15-35(32)41)19-22-45-24-26-47-28-29-48-27-25-46-23-21-40-38(44)49-34-13-4-2-1-3-5-14-34/h1-2,6-12,15,34H,3-5,13-14,18-30H2,(H,39,42)(H,40,44)/b2-1- |
InChI Key |
MXNJAXPSMJDOOY-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to TCO-PEG4-DBCO: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, TCO-PEG4-DBCO. It details its chemical structure, physicochemical properties, and its versatile applications in bioconjugation, particularly in the fields of targeted drug delivery and advanced cellular imaging. This document is intended to serve as a valuable resource for researchers and professionals in drug development by providing detailed experimental protocols and visualizing complex biological and chemical processes.
Core Concepts: Structure and Reactivity
This compound is a powerful crosslinker that features two distinct bioorthogonal reactive groups: a trans-cyclooctene (B1233481) (TCO) and a dibenzocyclooctyne (DBCO) moiety. These are separated by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer.[1] This unique structure allows for highly specific and efficient sequential or simultaneous conjugation of two different molecules.
-
Trans-cyclooctene (TCO): This strained alkene reacts with exceptional speed and selectivity with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is one of the fastest bioorthogonal reactions known, proceeding rapidly under physiological conditions without the need for a catalyst.[1]
-
Dibenzocyclooctyne (DBCO): This cyclooctyne (B158145) undergoes a highly efficient strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules. This "copper-free" click chemistry reaction is also bioorthogonal, meaning it does not interfere with native biological functional groups, making it ideal for use in complex biological environments.[1][2]
-
Polyethylene Glycol (PEG4) Spacer: The four-unit PEG linker imparts hydrophilicity to the molecule, which enhances its solubility in aqueous buffers, reduces aggregation of conjugates, and minimizes steric hindrance between the conjugated biomolecules.[3]
The dual reactivity of this compound enables the precise and controlled assembly of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), targeted imaging agents, and multifunctional nanoparticles.
Physicochemical and Technical Data
The following tables summarize the key quantitative data for this compound and the kinetics of its constituent reactive moieties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₈H₄₉N₃O₈ |
| Molecular Weight | 675.8 g/mol |
| CAS Number | 1801863-88-6 |
| Purity | Typically ≥95% |
| Appearance | Oil |
| Solubility | Partially soluble in water; Soluble in DMSO, DMF, DCM |
| Storage Conditions | -20°C, desiccated. TCO compounds are not recommended for long-term storage due to potential isomerization. |
Data sourced from multiple chemical suppliers.
Table 2: Reaction Kinetics of TCO and DBCO Moieties
| Reaction | Second-Order Rate Constant (k₂) | Conditions |
| Tetrazine-TCO Reaction | ~210 M⁻¹s⁻¹ | 37°C in PBS, pH 7.4 |
| Azide-DBCO (SPAAC) Reaction | ~2.1 M⁻¹s⁻¹ | 37°C in PBS, pH 7.4 |
Kinetic data is for representative TCO and DBCO compounds and can vary based on the specific reactants and reaction conditions.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in a dual-labeling experiment, such as conjugating two different molecules to a central scaffold or labeling two distinct cellular targets. These protocols are based on established methods for TCO-tetrazine and DBCO-azide conjugations and should be optimized for specific applications.
General Two-Step Bioconjugation Protocol
This protocol describes the sequential conjugation of a tetrazine-modified molecule and an azide-modified molecule to this compound.
Materials:
-
This compound
-
Tetrazine-functionalized molecule of interest
-
Azide-functionalized molecule of interest
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4, or other amine-free buffer
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns or dialysis equipment for purification
Procedure:
Step 1: Reaction of this compound with a Tetrazine-Functionalized Molecule
-
Reagent Preparation:
-
Equilibrate this compound and the tetrazine-functionalized molecule to room temperature.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Dissolve the tetrazine-functionalized molecule in the Reaction Buffer to a desired concentration (e.g., 1-5 mg/mL).
-
-
Conjugation Reaction:
-
Add a 1.5- to 5-fold molar excess of the this compound stock solution to the solution of the tetrazine-functionalized molecule. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of proteins.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis against the Reaction Buffer.
-
Step 2: Reaction of the this compound-Conjugate with an Azide-Functionalized Molecule
-
Reagent Preparation:
-
Dissolve the azide-functionalized molecule in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add a 1.5- to 10-fold molar excess of the azide-functionalized molecule to the purified this compound-conjugate from Step 1.
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Final Purification:
-
Purify the final dual-conjugated product from excess reagents using a desalting column, dialysis, or other appropriate chromatographic techniques (e.g., size-exclusion chromatography).
-
Protocol for Dual Labeling of Cell Surface Receptors
This protocol outlines a method for simultaneously labeling two different cell surface receptors using antibodies functionalized with either a tetrazine or an azide (B81097), followed by the addition of this compound conjugated to two different reporter molecules (e.g., fluorophores). For this hypothetical protocol, we will consider this compound pre-conjugated to a green and a red fluorophore.
Materials:
-
This compound dual-labeled with Fluorophore 1 (Green) and Fluorophore 2 (Red)
-
Antibody 1, specific for Receptor A, conjugated with a tetrazine moiety
-
Antibody 2, specific for Receptor B, conjugated with an azide moiety
-
Mammalian cells expressing Receptor A and Receptor B
-
Cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture cells to an appropriate confluency on a suitable imaging plate (e.g., glass-bottom dish).
-
-
Antibody Incubation:
-
Prepare a solution containing both the tetrazine-labeled Antibody 1 and the azide-labeled Antibody 2 in cell culture medium at their optimal concentrations.
-
Remove the culture medium from the cells, wash once with PBS, and add the antibody solution.
-
Incubate the cells for 1 hour at 37°C in a CO₂ incubator to allow for antibody binding to the cell surface receptors.
-
-
Washing:
-
Remove the antibody solution and wash the cells three times with PBS to remove unbound antibodies.
-
-
Labeling with Dual-Labeled this compound:
-
Prepare a solution of the dual-labeled this compound in cell culture medium at a final concentration of 5-20 µM.
-
Add the this compound solution to the cells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Final Washing and Imaging:
-
Remove the labeling solution and wash the cells three times with PBS.
-
Add fresh cell culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the green and red fluorophores to visualize the localization of Receptor A and Receptor B.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the chemical structure of this compound, the reaction mechanism of its dual bioorthogonal conjugations, and a typical experimental workflow for dual-targeting applications.
Caption: Chemical structure of this compound.
References
An In-depth Technical Guide on the Core Mechanism of Action of TCO-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
The TCO-PEG4-DBCO linker is a heterobifunctional molecule designed for advanced bioconjugation strategies, particularly in the fields of proteomics, drug delivery, and molecular imaging. This linker possesses two distinct bioorthogonal reactive handles: a trans-cyclooctene (B1233481) (TCO) group and a dibenzocyclooctyne (DBCO) group, separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer.[1][2] This unique structure allows for two separate and highly specific "click" chemistry reactions to be performed, enabling the precise assembly of complex molecular architectures such as antibody-drug conjugates (ADCs) and PROTACs.[3][4]
The core of its mechanism of action lies in its ability to participate in two orthogonal, high-efficiency cycloaddition reactions: the inverse-electron-demand Diels-Alder (IEDDA) reaction and the strain-promoted alkyne-azide cycloaddition (SPAAC).[3]
Mechanism 1: TCO and the Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The TCO moiety reacts with tetrazine (Tz) derivatives through an IEDDA reaction. This is currently the fastest known bioorthogonal reaction, prized for its exceptional kinetics and high specificity.[5][6]
-
Core Reaction: The IEDDA is a [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile.[7][8]
-
Two-Step Process: The reaction proceeds through a rapid cycloaddition to form a highly unstable tricyclic intermediate.[7] This intermediate then swiftly undergoes a retro-Diels-Alder reaction, irreversibly eliminating dinitrogen (N₂) gas.[7][8]
-
Final Product: The final product is a stable dihydropyridazine, which can then tautomerize and oxidize.[7][9] The release of N₂ gas is the sole byproduct, making the reaction clean and efficient.[10]
The reaction's speed is governed by the frontier molecular orbital theory, where the low energy gap between the Highest Occupied Molecular Orbital (HOMO) of the TCO and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine facilitates a rapid reaction.[5] The kinetics are so favorable that these reactions can be performed at low micromolar or even nanomolar concentrations, which is a significant advantage for in vivo applications.[6][7]
References
- 1. This compound, 1801863-88-6 | BroadPharm [broadpharm.com]
- 2. This compound, CAS 1801863-88-6 | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 10. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to TCO-PEG4-DBCO Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, TCO-PEG4-DBCO, and its central role in advanced bioconjugation strategies. By facilitating two distinct and highly efficient bioorthogonal "click" reactions, this reagent has become an invaluable tool in the development of complex biomolecular architectures, including antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents.
Core Concepts: Understanding the this compound Linker
The this compound linker is a versatile chemical tool comprised of three key functional components, each with a distinct and critical role in its utility:
-
trans-Cyclooctene (B1233481) (TCO): A highly strained alkene that serves as a reactive dienophile. It rapidly and specifically reacts with tetrazine-containing molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is exceptionally fast and proceeds efficiently under physiological conditions.[1][2][3]
-
Polyethylene (B3416737) Glycol (PEG4): A four-unit polyethylene glycol spacer. The hydrophilic nature of the PEG linker is crucial for several reasons: it enhances the solubility of the entire linker-payload construct in aqueous buffers, reduces the potential for aggregation, and minimizes steric hindrance between the conjugated biomolecules, thereby preserving their biological activity.[3][4]
-
Dibenzocyclooctyne (DBCO): An azide-reactive strained alkyne that participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This is another form of "click chemistry" notable for its high efficiency and biocompatibility, as it proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst.
The strategic combination of these three moieties in a single molecule provides a powerful platform for dual-functionalization, enabling the precise and orthogonal assembly of complex bioconjugates.
The Bioorthogonal Reactions: Mechanisms of Action
This compound leverages two of the most rapid and selective bioorthogonal reactions currently available to chemical biologists.
TCO-Tetrazine Ligation (iEDDA)
The reaction between TCO and a tetrazine is an inverse-electron-demand Diels-Alder cycloaddition. Unlike standard Diels-Alder reactions, the iEDDA reaction occurs between an electron-poor diene (the tetrazine) and an electron-rich dienophile (the TCO). The high ring strain of the trans-cyclooctene significantly accelerates the reaction, leading to extremely fast kinetics. The reaction proceeds through a [4+2] cycloaddition, forming an unstable dihydropyrazine (B8608421) intermediate which then undergoes a retro-Diels-Alder reaction to release nitrogen gas (N₂) as the sole byproduct, driving the reaction to completion and forming a stable pyridazine (B1198779) linkage.
DBCO-Azide Ligation (SPAAC)
The strain-promoted alkyne-azide cycloaddition is a copper-free click chemistry reaction. The significant ring strain of the DBCO moiety lowers the activation energy of the [3+2] cycloaddition with an azide (B81097), allowing the reaction to proceed efficiently without the need for a copper catalyst, which can be toxic to living cells and organisms. This reaction results in the formation of a stable triazole linkage.
The orthogonality of these two reactions is a key advantage of the this compound linker. The TCO group reacts specifically with tetrazines, while the DBCO group reacts specifically with azides, with minimal cross-reactivity between the reactive partners. This allows for the sequential or simultaneous conjugation of two different molecules to a central scaffold with high precision.
Quantitative Data: Reaction Kinetics
The efficiency of bioorthogonal reactions is a critical factor in their application, particularly when dealing with low concentrations of biomolecules. The TCO-tetrazine ligation is renowned for its exceptionally fast reaction rates, making it one of the most efficient bioorthogonal reactions reported. The DBCO-azide reaction, while slower than the TCO-tetrazine ligation, is still highly efficient for a copper-free click reaction.
| Reaction Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Reference(s) |
| TCO-Tetrazine | 1 - 1x10⁶ | Aqueous buffer, room temperature | |
| TCO (3,6-di-(2-pyridyl)-s-tetrazine) | ~2000 | Not specified | |
| TCO-OH and Tz | 210 | PBS, pH 7.4, 37°C | |
| DBCO-Azide | ~0.1 | Aqueous conditions | |
| DBCO-PEG4-acid and Azide-PEG4-acid | 2.1 ± 0.2 | PBS, pH 7.4, 37°C |
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization of molar ratios, concentrations, and reaction times may be necessary for specific applications.
General Protocol for Two-Step Sequential Conjugation
This protocol describes the sequential conjugation of two different molecules (Molecule A and Molecule B) to a central scaffold molecule functionalized with both an azide and a tetrazine.
Materials:
-
This compound
-
Azide-functionalized Molecule A
-
Tetrazine-functionalized Molecule B
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other non-amine, non-azide containing buffer.
-
Solvent for this compound: Anhydrous DMSO or DMF.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis equipment.
Procedure:
Step 1: Conjugation of this compound to Azide-Functionalized Molecule A (SPAAC)
-
Preparation of Reactants:
-
Dissolve the azide-functionalized Molecule A in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).
-
-
Ligation Reaction:
-
Add a 1.5 to 20-fold molar excess of the this compound solution to the solution of Molecule A. The final concentration of the organic solvent should ideally be kept below 10-15% to avoid denaturation of proteins.
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight.
-
-
Purification:
-
Remove the excess, unreacted this compound using SEC or dialysis against the reaction buffer.
-
Step 2: Conjugation of the TCO-functionalized Intermediate to Tetrazine-Functionalized Molecule B (iEDDA)
-
Preparation of Reactants:
-
The purified product from Step 1 is now TCO-functionalized.
-
Dissolve the tetrazine-functionalized Molecule B in the reaction buffer.
-
-
Ligation Reaction:
-
Add the tetrazine-functionalized Molecule B to the solution of the TCO-functionalized intermediate. A 1.5 to 5-fold molar excess of the tetrazine-containing molecule is often used.
-
The reaction is typically very rapid and can proceed at room temperature for 1-2 hours. The progress of the reaction can be monitored by the disappearance of the characteristic color of the tetrazine.
-
-
Final Purification:
-
Purify the final conjugate to remove any unreacted tetrazine-functionalized Molecule B using SEC or dialysis.
-
Example Protocol: Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines the synthesis of an ADC where the antibody is functionalized with an azide, and the drug is attached via a tetrazine.
Materials:
-
Azide-functionalized monoclonal antibody (mAb)
-
Tetrazine-functionalized cytotoxic drug
-
This compound
-
Reaction and purification materials as listed in the general protocol.
Procedure:
-
Conjugation of this compound to the Azide-mAb:
-
Follow Step 1 of the general protocol to conjugate this compound to the azide-functionalized antibody.
-
-
Conjugation of the TCO-mAb to the Tetrazine-Drug:
-
Follow Step 2 of the general protocol to conjugate the TCO-functionalized antibody with the tetrazine-functionalized drug.
-
-
Characterization of the ADC:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the purity and aggregation of the final ADC product using SEC.
-
Perform in vitro cell-based assays to confirm the potency and specificity of the ADC.
-
Visualizations: Diagrams of Workflows and Pathways
This compound Linker Structure and Orthogonal Reactions
Caption: Structure of the this compound linker and its orthogonal reactions.
Experimental Workflow for Sequential Bioconjugation
Caption: Sequential conjugation workflow using this compound.
Signaling Pathway Modulation with a PROTAC Synthesized via Click Chemistry
Caption: PROTAC-mediated degradation of a target protein in a signaling pathway.
References
The TCO-Tetrazine Inverse Electron Demand Diels-Alder Reaction: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The inverse electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) has emerged as a cornerstone of bioorthogonal chemistry, offering an unparalleled combination of rapid kinetics, high specificity, and biocompatibility. This powerful ligation has become an indispensable tool for researchers in chemical biology, drug development, and molecular imaging, enabling the precise conjugation of biomolecules in complex biological environments without the need for a catalyst.[1][2] This technical guide provides a comprehensive exploration of the core principles of the TCO-tetrazine IEDDA reaction, detailed experimental protocols, and a summary of key quantitative data to facilitate its successful implementation.
Core Principles of the TCO-Tetrazine IEDDA Reaction
The TCO-tetrazine ligation is a type of [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich, strained dienophile (the TCO).[3] Unlike the classical Diels-Alder reaction, the kinetics of the IEDDA reaction are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[4]
The reaction proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate. This is immediately followed by a retro-Diels-Alder reaction, which results in the irreversible elimination of nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product and driving the reaction to completion.[1]
Several key features make the TCO-tetrazine ligation ideal for biological applications:
-
Exceptional Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹. This allows for efficient labeling even at the low concentrations of reactants typically found in biological systems.
-
High Specificity and Bioorthogonality: TCO and tetrazine moieties are abiotic and exhibit remarkable specificity for each other, showing minimal cross-reactivity with naturally occurring functional groups such as amines, thiols, and carboxylates.
-
Biocompatibility: The reaction proceeds readily under physiological conditions (aqueous buffer, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper, which are often required for other click chemistry reactions.
-
Irreversibility and Stability: The formation of the dihydropyridazine bond is irreversible, and the resulting conjugate is highly stable under biological conditions.
Quantitative Data Presentation
The rate of the TCO-tetrazine IEDDA reaction is highly dependent on the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions. The following tables summarize key quantitative data to aid in the selection of appropriate reaction partners for a given application.
Table 1: Second-Order Rate Constants (k₂) of TCO Derivatives with 3,6-di-(2-pyridyl)-s-tetrazine
| TCO Derivative | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |
| trans-cyclooctene | TCO | ~2,000 | The foundational TCO structure. |
| axial-5-hydroxy-trans-cyclooctene | a-TCO | ~150,000 | Increased reactivity due to steric effects. |
| cis-Dioxolane-fused trans-cyclooctene | d-TCO | ~366,000 | Exhibits enhanced reactivity, stability, and hydrophilicity. |
| trans-5-oxocene | oxoTCO | 94,600 | Small, hydrophilic, and highly reactive. |
| (1S,2S,3E,5R,6R)-bicyclo[4.1.0]hept-3-ene | s-TCO | ~3,300,000 | Currently the fastest TCO derivative, though it has reduced stability. |
Note: Rate constants were measured with a water-soluble derivative of 3,6-dipyridyl-s-tetrazine in aqueous media at or near room temperature.
Table 2: Second-Order Rate Constants (k₂) of Various Tetrazine Derivatives with TCO
| Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water |
| Methyl-substituted tetrazine | ~1,000 | Aqueous Media |
| Hydrogen-substituted tetrazine | up to 30,000 | Aqueous Media |
| Me4Pyr-Tz | 69,400 | DPBS |
Note: This table provides approximate values. Actual rates will depend on specific experimental conditions including the specific TCO derivative used.
Table 3: Stability of TCO Derivatives
| TCO Derivative | Stability Profile |
| TCO | Can isomerize in the presence of high thiol concentrations and in serum over extended periods. |
| d-TCO | Demonstrates improved stability in aqueous solution, blood serum, and in the presence of thiols compared to more strained derivatives. |
| s-TCO | Isomerizes rapidly in the presence of high concentrations of thiols. |
Mandatory Visualizations
Reaction Mechanism
Caption: The TCO-tetrazine inverse electron demand Diels-Alder (IEDDA) reaction mechanism.
Experimental Workflow for Protein-Protein Conjugation
Caption: A typical experimental workflow for protein-protein conjugation using TCO-tetrazine ligation.
Pre-targeting Drug Delivery Strategy
Caption: Logical workflow for a pre-targeting drug delivery strategy using TCO-tetrazine ligation.
Experimental Protocols
General Protocol for TCO-NHS Ester Conjugation to a Protein
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-NHS ester.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
TCO-PEG-NHS ester (or other desired TCO-NHS derivative).
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Spin desalting columns.
Procedure:
-
Protein Preparation: Buffer exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). The protein concentration should ideally be 1-5 mg/mL.
-
TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-NHS ester to the protein solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.
Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479)
This protocol is a representative procedure for the synthesis of a commonly used tetrazine in bioorthogonal applications.
Materials:
-
2-cyanopyridine
-
Hydrazine (B178648) sulfate
-
Sulfur
-
Anhydrous pyridine (B92270)
Procedure:
This synthesis should be performed by trained personnel in a fume hood with appropriate personal protective equipment.
-
Dihydrotetrazine Formation: A mixture of 2-cyanopyridine, hydrazine sulfate, and sulfur in anhydrous pyridine is heated at reflux. The progress of the reaction can be monitored by TLC.
-
Oxidation to Tetrazine: Upon completion, the reaction mixture is cooled, and the crude dihydrotetrazine intermediate is isolated. The intermediate is then oxidized to the final 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine product. This oxidation can be achieved using various oxidizing agents, such as sodium nitrite (B80452) in acidic conditions.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired tetrazine as a colored solid.
General Protocol for TCO-Tetrazine Ligation for Protein-Protein Conjugation
Materials:
-
TCO-functionalized Protein A (prepared as described above).
-
Tetrazine-functionalized Protein B (prepared similarly using a Tetrazine-NHS ester).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reactant Preparation: Prepare solutions of TCO-Protein A and Tetrazine-Protein B in the reaction buffer.
-
Ligation Reaction: Mix the two protein solutions. A slight molar excess (1.05-1.5 equivalents) of the tetrazine-functionalized protein can be used to ensure complete consumption of the TCO-protein.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction can also be performed at 4°C, which may require a longer incubation time.
-
Monitoring the Reaction (Optional): The reaction can be monitored by following the disappearance of the characteristic pink/red color of the tetrazine, which has an absorbance maximum between 510 and 550 nm.
-
Purification: The final protein-protein conjugate can be purified from any unreacted starting materials using size-exclusion chromatography (SEC).
Conclusion
The TCO-tetrazine IEDDA reaction stands as a powerful and versatile tool in the field of bioconjugation. Its exceptional kinetics, coupled with its high specificity and biocompatibility, have enabled significant advancements in drug development, diagnostics, and fundamental biological research. By understanding the core principles, leveraging the available quantitative data for rational design, and employing robust experimental protocols, researchers can effectively harness the capabilities of this remarkable bioorthogonal reaction to achieve their scientific goals. The continued development of novel TCO and tetrazine derivatives with tailored properties promises to further expand the scope and impact of this indispensable chemical ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 4. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DBCO-Azide Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, providing a powerful tool for the covalent ligation of molecules in complex biological systems.[1][2] This copper-free click chemistry reaction between a dibenzocyclooctyne (DBCO) group and an azide-functionalized molecule offers high efficiency and specificity under mild, physiological conditions.[3][4] Its biocompatibility, devoid of the cellular toxicity associated with copper catalysts, makes it an invaluable technique for in vivo imaging, drug delivery, and the development of targeted therapeutics.[5] This guide provides a comprehensive overview of the core principles of DBCO-azide SPAAC, detailed experimental protocols, quantitative data for reaction optimization, and visualizations of the underlying processes.
Core Principles of DBCO-Azide SPAAC
The driving force behind SPAAC is the significant ring strain of the cyclooctyne (B158145) ring in the DBCO moiety. This strain lowers the activation energy of the [3+2] cycloaddition reaction with an azide (B81097), enabling it to proceed rapidly and spontaneously without the need for a catalyst. The DBCO and azide functional groups are bioorthogonal, meaning they are abiotic and do not react with naturally occurring functional groups within biological systems, which ensures high specificity and minimizes off-target reactions. The reaction results in the formation of a stable triazole linkage.
Key Features of DBCO-Azide SPAAC:
-
Biocompatible: The absence of a cytotoxic copper catalyst makes it suitable for use in living cells and whole organisms.
-
Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and temperature.
-
High Efficiency and Fast Kinetics: SPAAC reactions are characterized by fast reaction rates and often proceed to completion with high yields.
-
Bioorthogonality: The DBCO and azide groups react specifically with each other, avoiding side reactions with biological molecules.
-
Stability: The resulting triazole bond is highly stable under physiological conditions. DBCO and azide moieties also exhibit long-term stability prior to conjugation.
Quantitative Data for Reaction Optimization
The efficiency of the DBCO-azide SPAAC reaction is influenced by several factors, including the specific reagents, buffer conditions, pH, and temperature. The following tables summarize key quantitative data to aid in the optimization of experimental design.
Table 1: Second-Order Rate Constants for DBCO-Azide SPAAC
| DBCO Construct | Azide Reactant | Buffer (pH 7) | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 25 | 0.55 - 1.22 |
| Sulfo DBCO-amine | 3-azido-L-alanine | HEPES | 25 | Slower than with 1-azido-1-deoxy-β-D-glucopyranoside |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS | 25 | 0.32 - 0.85 |
| DBCO-Trastuzumab | Model Azides | HEPES & PBS | 25 | Slower than Sulfo DBCO-amine |
| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 25 | 0.18 - 0.37 (31 ± 16% faster than DBCO-Trastuzumab) |
| DBCO | Benzyl Azide | Various | 25 | ~0.1 - 1.0 |
Note: Reaction rates are generally higher at higher pH values (except in HEPES buffer) and at higher temperatures. The presence of a PEG linker can enhance reaction rates by reducing steric hindrance and improving solubility.
Table 2: Stability of Bioconjugation Linkages in the Presence of Glutathione (GSH)
| Linker Chemistry | Reactive Partners | Half-life in presence of GSH | Key Stability Considerations |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes | The hydrophobicity of the DBCO group can sometimes lead to aggregation. |
| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours | BCN is generally more stable to thiols like GSH compared to DBCO. |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes | Susceptible to retro-Michael reaction and exchange with serum thiols. |
| Amide Bond | NHS Ester + Amine | Very High | Amide bonds are generally very stable under physiological conditions. |
Experimental Protocols
The following are detailed methodologies for common applications of DBCO-azide SPAAC.
Protocol 1: Labeling of an Antibody with a DBCO-NHS Ester
This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL.
-
DBCO-NHS ester.
-
Anhydrous DMSO or DMF.
-
Quenching solution (e.g., 100 mM Tris or glycine (B1666218) in water).
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Prepare the Antibody Solution: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Prepare DBCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.
-
The final concentration of the organic solvent (DMSO or DMF) should be kept below 20% to avoid protein denaturation.
-
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes with gentle mixing.
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove the unreacted DBCO reagent and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Characterization and Storage: Determine the degree of labeling (DOL) by measuring the absorbance of the purified DBCO-antibody conjugate at 280 nm (for protein concentration) and ~309 nm (for DBCO concentration). Store the purified conjugate at 4°C or frozen at -20°C or -80°C. Note that the reactivity of the DBCO group may decrease over time with storage.
Protocol 2: Conjugation of a DBCO-labeled Antibody to an Azide-functionalized Molecule
This protocol describes the reaction between the DBCO-activated antibody (from Protocol 1) and an azide-functionalized molecule (e.g., a small molecule drug, peptide, or oligonucleotide).
Materials:
-
Purified DBCO-labeled antibody.
-
Azide-functionalized molecule.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, combine the DBCO-labeled antibody with the azide-functionalized molecule.
-
A 2-4 fold molar excess of the azide-functionalized molecule over the antibody is typically recommended.
-
-
Incubation: Incubate the reaction mixture. Incubation times and temperatures can be optimized, with common conditions being 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the antibody conjugate to remove excess azide-functionalized molecule. The purification method will depend on the nature of the azide molecule and may include size-exclusion chromatography, ion-exchange HPLC, or reverse-phase HPLC.
-
Validation: Validate the final conjugate using techniques such as SDS-PAGE (which should show a higher molecular weight band for the conjugate compared to the unconjugated antibody) or mass spectrometry.
Protocol 3: Functionalization of Gold Nanoparticles with DBCO and Conjugation to Azide-tagged Molecules
This protocol provides a general workflow for the conjugation of azide-tagged molecules (e.g., antibodies) to DBCO-functionalized gold nanoparticles.
Materials:
-
DBCO-functionalized gold nanoparticles.
-
Azide-tagged antibodies or other biomolecules.
-
Reaction buffer (e.g., PBS, pH 7.0-7.4).
-
Optional: Stabilizing agents such as BSA or PEG.
-
Purification equipment (e.g., centrifuge for ultrafiltration).
Procedure:
-
Prepare Solutions:
-
Dilute the DBCO-functionalized gold nanoparticles to a working concentration (e.g., 10-20 nM) in the reaction buffer.
-
Prepare a solution of the azide-tagged antibodies at a concentration that will achieve the desired molar ratio (e.g., 10:1 to 100:1 antibody to nanoparticle).
-
-
Conjugation Reaction:
-
Add the azide-tagged antibody solution directly to the DBCO-functionalized gold nanoparticle solution.
-
Mix gently to ensure even distribution.
-
-
Incubation: Incubate the mixture for 12-24 hours at room temperature or overnight at 4°C to allow the click reaction to proceed.
-
Purification: Remove unconjugated antibodies by centrifugation or size-exclusion chromatography.
-
Stabilization and Storage: Resuspend the conjugated nanoparticles in a suitable storage buffer, potentially containing stabilizing agents. Store the conjugates at 4°C, protected from light.
Visualizations
Mechanism of DBCO-Azide SPAAC
General Experimental Workflow for Antibody Conjugation
Visualizing Cell Surface Protein Interactions
DBCO-azide SPAAC, in concert with other bioorthogonal reactions, can be used to visualize multiple proteins on the cell surface, providing insights into their interactions and signaling pathways. For example, by labeling one receptor with a DBCO-modified antibody and another with a TCO (trans-cyclooctene)-modified antibody, their proximity and potential interaction can be studied by subsequently adding azide- and tetrazine-functionalized fluorophores, respectively.
References
- 1. Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Chemical Reporters and Their Bioorthogonal Reactions for Labeling Protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Heterobifunctional Crosslinkers for Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional crosslinkers are indispensable reagents in the fields of biochemistry, drug development, and diagnostics. These molecules possess two distinct reactive moieties, enabling the covalent linkage of two different functional groups on biomolecules such as proteins, peptides, and nucleic acids. This targeted approach allows for the precise construction of complex bioconjugates, minimizing the formation of undesirable homodimers and intramolecular crosslinks that can occur with homobifunctional crosslinkers. The versatility of heterobifunctional crosslinkers has made them central to a wide array of applications, including the development of antibody-drug conjugates (ADCs), the immobilization of proteins onto surfaces for biosensors, and the creation of probes for studying molecular interactions.[1][2][3]
This guide provides a comprehensive technical overview of the core concepts, classifications, and applications of heterobifunctional crosslinkers, with a particular focus on their role in drug development. It includes detailed experimental protocols for key crosslinking chemistries and summarizes essential quantitative data to aid in the selection of the most appropriate reagent for a given application.
Core Concepts of Heterobifunctional Crosslinking
The fundamental principle behind heterobifunctional crosslinking is the sequential activation of its two different reactive ends. This two-step process allows for a high degree of control over the conjugation reaction. Typically, the more labile reactive group is reacted first with the first biomolecule. After this initial reaction, any excess, unreacted crosslinker is removed. The second biomolecule is then introduced to react with the second, more stable reactive group of the crosslinker, resulting in the formation of a specific conjugate. This strategic approach is crucial for creating well-defined bioconjugates with a specific stoichiometry.
Classification of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are primarily classified based on the functional groups they target. The choice of reactive groups is dictated by the available functional groups on the biomolecules to be conjugated.
Amine-Reactive and Sulfhydryl-Reactive Crosslinkers
This is the most common class of heterobifunctional crosslinkers. They typically contain an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins) and a maleimide (B117702) group that reacts with sulfhydryl groups (e.g., the side chain of cysteine residues).[4]
Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers
These crosslinkers are useful for conjugating glycoproteins or other molecules containing aldehydes or ketones to sulfhydryl-containing molecules. One end of the crosslinker typically has a hydrazide or an aminooxy group that reacts with carbonyls, while the other end possesses a sulfhydryl-reactive group.
Photoreactive Crosslinkers
Photoreactive crosslinkers contain a group that becomes reactive upon exposure to UV light. This photoreactive group can form a covalent bond with a wide range of functional groups, making these crosslinkers useful for capturing transient interactions and for crosslinking to molecules that lack specific reactive functional groups.[4] They are often paired with a more specific reactive group, such as an NHS ester, on the other end.
Applications in Drug Development
Heterobifunctional crosslinkers are pivotal in the development of novel therapeutics, most notably in the field of antibody-drug conjugates (ADCs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies designed to deliver a potent cytotoxic drug directly to cancer cells. This is achieved by linking the drug to a monoclonal antibody that specifically recognizes an antigen on the surface of tumor cells. Heterobifunctional crosslinkers are the critical link in this system, connecting the antibody to the cytotoxic payload.[1][5]
The choice of linker in an ADC is crucial as it influences the stability, efficacy, and safety of the therapeutic.[6][7] Linkers are broadly categorized as either cleavable or non-cleavable.
-
Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved to release the cytotoxic drug upon internalization into the target cancer cell.[1][5][8][9] Cleavage can be triggered by the acidic environment of the lysosome (acid-labile linkers), the presence of specific enzymes within the cell (protease-cleavable linkers), or the reducing environment of the cytoplasm (disulfide linkers).[5][9]
-
Non-cleavable Linkers: These linkers remain intact, and the drug is released only after the complete degradation of the antibody within the lysosome.[1][2][10] This approach can offer greater stability in circulation and may reduce off-target toxicity.[1][2]
Quantitative Data for Common Heterobifunctional Crosslinkers
The selection of an appropriate heterobifunctional crosslinker depends on several factors, including the desired spacer arm length, solubility, and the specific reactive groups required. The following tables summarize key quantitative data for a selection of commonly used heterobifunctional crosslinkers.
| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Group 1 (Target) | Optimal pH (Group 1) | Reactive Group 2 (Target) | Optimal pH (Group 2) | Solubility | Cleavable |
| SMCC | 334.32 | 8.3 | NHS-ester (Amine) | 7.0-9.0 | Maleimide (Sulfhydryl) | 6.5-7.5 | Organic Solvents | No |
| Sulfo-SMCC | 436.37 | 8.3 | Sulfo-NHS-ester (Amine) | 7.0-9.0 | Maleimide (Sulfhydryl) | 6.5-7.5 | Water | No |
| MBS | 314.25 | 7.3 | NHS-ester (Amine) | 7.0-9.0 | Maleimide (Sulfhydryl) | 6.5-7.5 | Organic Solvents | No |
| GMBS | 280.23 | 7.3 | NHS-ester (Amine) | 7.0-9.0 | Maleimide (Sulfhydryl) | 6.5-7.5 | Organic Solvents | No |
| SPDP | 312.36 | 6.8 | NHS-ester (Amine) | 7.0-8.0 | Pyridyldithiol (Sulfhydryl) | 7.0-8.0 | Organic Solvents | Yes (Disulfide) |
| Sulfo-LC-SPDP | 527.57 | 15.7 | Sulfo-NHS-ester (Amine) | 7.0-8.0 | Pyridyldithiol (Sulfhydryl) | 7.0-8.0 | Water | Yes (Disulfide) |
| SIA | 283.02 | 1.5 | NHS-ester (Amine) | 7.0-9.0 | Iodoacetyl (Sulfhydryl) | >7.5 | Organic Solvents | No |
| SANPAH | 262.22 | 9.2 | NHS-ester (Amine) | 7.0-9.0 | Phenylazide (Photoreactive) | N/A | Organic Solvents | No |
| PDPH | 225.26 | 11.9 | Hydrazide (Carbonyl) | 4.5-6.0 | Pyridyldithiol (Sulfhydryl) | 7.0-8.0 | Organic Solvents | Yes (Disulfide) |
Experimental Protocols
The following are detailed methodologies for common bioconjugation experiments using heterobifunctional crosslinkers. It is important to note that these are general protocols and may require optimization for specific applications.
Protocol 1: Two-Step Amine-to-Sulfhydryl Conjugation using SMCC
This protocol describes the conjugation of a protein with available primary amines (Protein-NH₂) to a molecule with a free sulfhydryl group (Molecule-SH) using SMCC.
Materials:
-
Protein-NH₂ (e.g., antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, pH 7.2-7.5)
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Molecule-SH (e.g., reduced peptide, small molecule drug)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M Glycine
-
Desalting columns
Procedure:
-
Preparation of SMCC Stock Solution: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Activation of Protein-NH₂:
-
Dissolve Protein-NH₂ in Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to the Protein-NH₂ solution. The final concentration of the organic solvent should be less than 10% to avoid denaturation of the protein.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Removal of Excess SMCC: Remove the excess, unreacted SMCC using a desalting column equilibrated with the Conjugation Buffer.
-
Conjugation to Molecule-SH:
-
Immediately add the desalted, maleimide-activated protein to the Molecule-SH. The molar ratio of the two molecules should be optimized for the specific application.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal pH for this step is 6.5-7.5.
-
-
Quenching (Optional): To quench the reaction and cap any unreacted maleimide groups, add a solution of cysteine or 2-mercaptoethanol (B42355) to a final concentration of 1-10 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted components.
Protocol 2: Two-Step Amine-to-Sulfhydryl Conjugation using Sulfo-LC-SPDP (Cleavable)
This protocol outlines the conjugation of two proteins using the water-soluble and cleavable crosslinker, Sulfo-LC-SPDP.
Materials:
-
Protein 1 (amine-containing)
-
Protein 2 (sulfhydryl-containing)
-
Sulfo-LC-SPDP
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0
-
Desalting columns
-
Cleavage Reagent: Dithiothreitol (DTT) or TCEP
Procedure:
-
Preparation of Sulfo-LC-SPDP Solution: Immediately before use, dissolve Sulfo-LC-SPDP in water to a concentration of 20 mM.[11]
-
Activation of Protein 1:
-
Dissolve Protein 1 in Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Add a 10- to 20-fold molar excess of the Sulfo-LC-SPDP solution to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker: Remove unreacted Sulfo-LC-SPDP using a desalting column equilibrated with Conjugation Buffer.
-
Conjugation to Protein 2:
-
Combine the activated Protein 1 with Protein 2 in the desired molar ratio.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification: Purify the conjugate using an appropriate chromatographic method.
-
Cleavage of the Disulfide Bond (Optional): To cleave the crosslinker, incubate the purified conjugate with 20-50 mM DTT for 30 minutes at room temperature.
Visualizations
The following diagrams illustrate key concepts and workflows related to heterobifunctional crosslinkers.
Caption: A diagram illustrating the two-step reaction workflow for amine-to-sulfhydryl crosslinking.
Caption: A diagram showing the components of an ADC and the two main types of drug release mechanisms.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 3. Overview of Heterobifunctional Small Molecule Therapeutic Strategies | Biopharma PEG [biochempeg.com]
- 4. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. purepeg.com [purepeg.com]
- 7. Non-cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]
- 8. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. Non-Cleavable Linkers for Oligonucleotide Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols for Protein Labeling Using TCO-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG4-DBCO is a heterobifunctional linker that serves as a powerful tool in bioconjugation, enabling the connection of two molecules through two distinct and highly efficient bioorthogonal "click" chemistry reactions.[1] This linker contains a trans-cyclooctene (B1233481) (TCO) group and a dibenzocyclooctyne (DBCO) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer. The PEG4 spacer enhances solubility and minimizes steric hindrance during conjugation.[2][3]
The TCO moiety reacts with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) reaction, which is known for its exceptionally fast kinetics.[4][5] The DBCO group reacts with azide-functionalized molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction that is highly specific and biocompatible.[6][7] The orthogonal nature of these two reactions allows for precise and controlled labeling of proteins for various applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled probes for imaging.[1][8]
This document provides a comprehensive guide to using this compound for protein labeling, covering the necessary steps of protein functionalization, the final ligation reaction, and relevant quantitative data.
Experimental Workflow
The use of this compound for protein labeling is a multi-step process that involves the initial functionalization of both the protein and the molecule to be conjugated (payload), followed by the final ligation step using the this compound linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
Application Note: Streamlined Antibody Conjugation Using TCO-PEG4-DBCO for Bioorthogonal Labeling
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics utilizing bioorthogonal chemistry.
Introduction: The irreversible, copper-free click chemistry reaction between a dibenzocyclooctyne (DBCO) group and an azide-functionalized molecule offers a highly specific and biocompatible method for bioconjugation. The TCO-PEG4-DBCO linker is a heterobifunctional reagent that allows for the attachment of a DBCO moiety to an antibody, preparing it for subsequent conjugation with an azide-containing molecule. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. This protocol details the method for conjugating a this compound linker, activated with an N-hydroxysuccinimide (NHS) ester, to the primary amines of an antibody.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the successful conjugation of this compound-NHS ester to an antibody.
| Parameter | Recommended Value | Notes |
| Molar Excess of this compound-NHS Ester to Antibody | 10 to 50-fold[1] | A 20 to 30-fold molar excess is a common starting point[2][3]. Optimization may be required depending on the antibody and desired degree of labeling. |
| Antibody Concentration | 1 - 10 mg/mL[2] | Higher concentrations can improve conjugation efficiency. |
| Reaction Buffer pH | 7.0 - 9.0[4] | A pH of 8.0-8.5 is often recommended to facilitate the reaction with primary amines. |
| Incubation Time | 30 minutes to 2 hours at room temperature | Alternatively, the reaction can be incubated for 2 hours on ice or overnight at 4°C. |
| Quenching Agent Concentration | 50 - 100 mM | Tris buffer is commonly used to quench the reaction by reacting with any remaining NHS ester. |
| Purification Method | Desalting column, Dialysis, or Size-Exclusion Chromatography (SEC) | The choice of method depends on the scale of the reaction and the required purity of the final conjugate. |
Experimental Protocol: this compound-NHS Ester Conjugation to an Antibody
This protocol outlines the steps for conjugating a this compound-NHS ester to an antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)
-
This compound-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.4-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers with primary amines (e.g., BSA, glycine), they must be removed.
-
This can be achieved by buffer exchange using a desalting column or dialysis against the Reaction Buffer.
-
After buffer exchange, determine the antibody concentration using a spectrophotometer at 280 nm.
-
-
This compound-NHS Ester Preparation:
-
Allow the vial of this compound-NHS ester to come to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the this compound-NHS ester in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound-NHS ester stock solution to the antibody solution. For example, for a 20-fold molar excess, add the appropriate volume of the 10 mM stock solution to your antibody solution.
-
Gently mix the reaction solution by pipetting.
-
Incubate the reaction for 1-2 hours at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound-NHS ester and the quenching agent using a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).
-
Follow the manufacturer's instructions for the chosen purification method.
-
-
Characterization (Optional):
-
The degree of labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and approximately 309 nm (for the DBCO group).
-
-
Storage:
-
Store the purified this compound-antibody conjugate at 2-8°C for short-term storage or at -20°C for long-term storage. The addition of a cryoprotectant may be necessary for frozen storage. For long-term stability, it is recommended to use the DBCO-labeled antibody in the subsequent click reaction as soon as possible.
-
Visualizations
Caption: Workflow for this compound antibody conjugation.
Caption: Reaction scheme for antibody conjugation.
References
Application Notes and Protocols for TCO-PEG4-DBCO Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-PEG4-DBCO is a heterobifunctional linker that enables dual bioorthogonal conjugation strategies.[1][2] It comprises a trans-cyclooctene (B1233481) (TCO) group, a dibenzocyclooctyne (DBCO) moiety, and a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer.[2] The TCO group reacts with tetrazines via the rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, while the DBCO group undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.[2][3] Both reactions are classified as "click chemistry" due to their high efficiency, specificity, and biocompatibility, proceeding readily in aqueous environments without the need for cytotoxic catalysts.[4][5] The PEG4 spacer enhances solubility and reduces steric hindrance between conjugated molecules.[2][4]
This unique combination of reactive groups makes this compound a powerful tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents.[3][6]
Data Presentation
The efficiency and orthogonality of the TCO-tetrazine and DBCO-azide reactions are critical for their application in complex biological systems. The following tables summarize key quantitative data for these bioorthogonal reactions.
| Parameter | TCO + Tetrazine | DBCO + Azide | Reference(s) |
| Second-Order Rate Constant (k₂) | 210 L mol⁻¹ s⁻¹ (for Tz and TCO-OH in PBS, pH 7.4 at 37°C) | 2.1 ± 0.2 L mol⁻¹ s⁻¹ (for azide-PEG4-acid and DBCO-PEG4-acid in PBS, pH 7.4 at 37°C) | [7] |
| Cross-Reactivity | Minimal cross-reactivity observed between TCO and azides, and between DBCO and tetrazines. | Minimal cross-reactivity observed between TCO and azides, and between DBCO and tetrazines. | [7] |
| Parameter | Value | Conditions | Reference(s) |
| Half-life in serum | ~5.5 days | In vivo (mice) | [8] |
| Isomerization | Can isomerize to the less reactive cis-cyclooctene (CCO), a process that can be mediated by copper-containing serum proteins. | - | [9] |
| Storage | Not recommended for long-term storage due to potential isomerization. | - | [9] |
Experimental Protocols
The following protocols provide a step-by-step guide for a dual-labeling application using this compound, specifically for a pre-targeting strategy in imaging or drug delivery. This strategy involves administering a TCO-modified targeting molecule (e.g., an antibody) first, allowing it to accumulate at the target site and clear from circulation, followed by the administration of a tetrazine-labeled imaging or therapeutic agent. The DBCO functionality can be used to attach a secondary payload or imaging agent to the targeting molecule prior to administration.
Protocol 1: Conjugation of a Targeting Molecule (e.g., Antibody) with this compound
This protocol describes the initial labeling of an antibody with the this compound linker.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[11]
-
-
Antibody Conjugation:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.[5] The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the antibody.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[10]
-
-
Quenching the Reaction:
-
Purification:
Protocol 2: Conjugation of a Payload to the DBCO-functionalized Antibody
This protocol describes the attachment of an azide-containing payload (e.g., a fluorescent dye, drug molecule) to the DBCO group of the linker-modified antibody.
Materials:
-
TCO-DBCO-labeled antibody (from Protocol 1)
-
Azide-containing payload
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-containing payload in the reaction buffer.
-
Add the azide-containing payload to the TCO-DBCO-labeled antibody. A 1.5- to 5-fold molar excess of the azide-containing payload is typically used.[12]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours.[10]
-
-
Purification:
-
If necessary, purify the final conjugate to remove any unreacted azide-payload using size-exclusion chromatography.
-
Protocol 3: In Vivo Pre-targeting with the Dual-Labeled Antibody
This protocol outlines the general steps for an in vivo pre-targeting experiment.
Materials:
-
Dual-labeled TCO-(Payload 1)-Antibody (from Protocol 2)
-
Tetrazine-labeled imaging or therapeutic agent (Payload 2)
-
Animal model
Procedure:
-
Administration of the Dual-Labeled Antibody:
-
Administration of the Tetrazine-Labeled Payload:
-
Imaging or Therapeutic Monitoring:
Mandatory Visualization
Caption: Workflow of an in vivo pre-targeting strategy using a TCO-functionalized antibody.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, 1801863-88-6 | BroadPharm [broadpharm.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes: TCO-PEG4-DBCO for Live Cell Imaging
Introduction
TCO-PEG4-DBCO is a heterobifunctional, polyethylene (B3416737) glycol (PEG)-based linker designed for advanced bioconjugation strategies in biological research and drug development.[1][2] This powerful tool leverages two distinct, mutually orthogonal "click chemistry" reactions: the strain-promoted alkyne-azide cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][3]
The molecule features:
-
A Dibenzocyclooctyne (DBCO) group, which reacts specifically with azide-functionalized molecules via SPAAC. This copper-free click reaction is highly biocompatible and widely used for labeling biomolecules in living systems.[4][5]
-
A trans-Cyclooctene (TCO) group, which reacts with extreme speed and specificity with tetrazine-functionalized molecules via the iEDDA reaction.[1][6]
-
A hydrophilic PEG4 spacer that enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance during conjugation.[3][7]
This dual reactivity allows for the precise and modular assembly of complex bioconjugates, such as antibody-drug conjugates (ADCs), or for dual-labeling experiments in live cells.[1][8] The bioorthogonal nature of these reactions ensures that they proceed with high efficiency in complex biological environments without interfering with native cellular processes, making them ideal for live cell imaging.[6][9]
Core Applications in Research and Drug Development
-
Multifunctional Bioconjugation: this compound can link a tetrazine-modified molecule (e.g., a small molecule drug) to an azide-modified biomolecule (e.g., a targeting antibody), creating a precisely defined conjugate.[3]
-
Pre-targeted Imaging: An antibody conjugated to one reactive group (e.g., TCO) can be administered first to label a specific cellular target. After unbound antibody is cleared, a smaller, fast-clearing imaging agent bearing the complementary group (e.g., a tetrazine-fluorophore) is administered for highly specific imaging with low background.[10][11]
-
Dual-Color Imaging: In combination with other bioorthogonal pairs, this compound can be used to develop protocols for imaging multiple cellular targets simultaneously.[4][12]
-
Drug Delivery Systems: The linker is instrumental in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) and ADCs, connecting targeting moieties to therapeutic payloads.[1][13]
Caption: Orthogonal reactivity of the this compound linker.
Quantitative Data
The efficiency and speed of bioorthogonal reactions are critical for successful live cell imaging, ensuring high signal-to-noise ratios with minimal perturbation of the biological system.
Table 1: Comparison of Bioorthogonal Reaction Kinetics
| Reaction Type | Reagent Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
|---|---|---|---|
| iEDDA | TCO + Tetrazine | 1 - 10⁶[14] | Exceptionally fast kinetics, ideal for low concentration reagents.[6][14] |
| SPAAC | DBCO + Azide | ~0.1 - 2.1[4][12] | Copper-free and highly bioorthogonal, but generally slower than iEDDA.[15] |
Table 2: Typical Experimental Parameters for Live Cell Labeling (SPAAC)
| Parameter | Typical Value | Notes |
|---|---|---|
| Metabolic Labeling Incubation | 24 - 48 hours[4] | For incorporation of azide sugars into cell surface glycans. |
| DBCO-Antibody Conjugate Conc. | 1 - 10 µg/mL[4] | Optimal concentration should be determined empirically. |
| DBCO-Small Molecule Probe Conc. | 5 - 30 µM[16] | Higher concentrations may increase background signal. |
| Labeling Incubation Time | 30 - 120 minutes[4][16] | Dependent on reagent concentration and temperature. |
| Labeling Temperature | Room Temperature or 37°C[4][16] | 37°C is typically used for live cell incubations. |
Experimental Protocols
The following protocols describe a common workflow for live cell imaging using the DBCO-azide (SPAAC) reaction, a key component of the this compound linker's functionality. This involves metabolically incorporating azide groups onto the cell surface, followed by labeling with a DBCO-conjugated imaging probe.
Protocol 1: Metabolic Labeling of Live Cells with Azide Sugars
This protocol enables the incorporation of azide functionalities onto cell surface glycoproteins, which can then serve as targets for DBCO-functionalized molecules.[4]
Materials:
-
Live cells of interest
-
Complete cell culture medium
-
Azide-modified sugar (e.g., N-azidoacetylmannosamine, ManNAz)
-
Sterile PBS (Phosphate-Buffered Saline)
-
Culture vessels (e.g., glass-bottom dishes suitable for imaging)
Procedure:
-
Cell Seeding: Plate cells onto glass-bottom imaging dishes and culture until they reach the desired confluency (typically 50-70%).[4]
-
Metabolic Labeling: Prepare the complete culture medium supplemented with the azide-modified sugar. The optimal concentration should be determined empirically but typically ranges from 25-50 µM.
-
Incubation: Remove the existing medium from the cells and replace it with the azide sugar-containing medium.
-
Culture: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator to allow for the metabolic incorporation of the azides into cell surface glycans.[4]
-
Washing: After incubation, gently wash the cells twice with pre-warmed, sterile PBS or live cell imaging buffer to remove any unincorporated azide sugars. The cells are now ready for fluorescent labeling.
Caption: Workflow for metabolic labeling of cell surface glycans.
Protocol 2: Fluorescent Labeling of Azide-Modified Cells via SPAAC
This protocol uses a DBCO-conjugated fluorophore to label the azide-modified cells from Protocol 1 for live cell imaging.
Materials:
-
Azide-labeled live cells (from Protocol 1)
-
DBCO-conjugated fluorophore or DBCO-functionalized antibody
-
Live cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)
-
Fluorescence microscope with an environmental chamber (37°C, 5% CO₂)
Procedure:
-
Prepare Labeling Solution: Dilute the DBCO-conjugated imaging probe in pre-warmed live cell imaging buffer to the desired final concentration (e.g., 1-10 µg/mL for antibodies, 5-30 µM for small molecules).[4][16]
-
Cell Labeling: Add the labeling solution to the washed, azide-modified cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[4][16] The optimal incubation time may vary and should be determined for each cell type and probe.
-
Washing: Remove the labeling solution and wash the cells three to four times with pre-warmed live cell imaging buffer to remove any unbound probe and reduce background fluorescence.[4][16]
-
Imaging: Add fresh, pre-warmed live cell imaging buffer to the cells. Immediately proceed with imaging on a fluorescence microscope equipped with a live-cell chamber. Acquire images using the appropriate filter sets for the chosen fluorophore.
Caption: Workflow for SPAAC labeling of live cells for imaging.
Example Signaling Pathway: EGFR Tracking
Bioorthogonal labeling is a powerful method to study the dynamics of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR). An anti-EGFR antibody can be conjugated to DBCO and used to track receptor internalization and trafficking in azide-labeled cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1801863-88-6 | BroadPharm [broadpharm.com]
- 3. This compound, CAS 1801863-88-6 | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 6. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DBCO-PEG4-SS-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. static.igem.org [static.igem.org]
Application Notes and Protocols for TCO-PEG4-DBCO in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the high specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule that connects these two components is critical to the ADC's stability, pharmacokinetics, and overall efficacy. TCO-PEG4-DBCO is a heterobifunctional linker that offers significant advantages in the synthesis of ADCs.[1][2][3][4]
This linker features two distinct bioorthogonal reactive groups: a trans-cyclooctene (B1233481) (TCO) group and a dibenzocyclooctyne (DBCO) group.[1] The TCO group rapidly reacts with tetrazine-modified molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, while the DBCO group efficiently conjugates with azide-functionalized molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC). Both are "click chemistry" reactions that proceed with high efficiency under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making them ideal for bioconjugation. The incorporated polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and reduces aggregation of the resulting ADC.
These application notes provide a comprehensive overview of the this compound linker and detailed protocols for its use in the synthesis of ADCs.
Physicochemical Properties
A clear understanding of the linker's properties is crucial for its effective application in ADC synthesis.
| Property | Value |
| Molecular Formula | C38H49N3O8 |
| Molecular Weight | 675.81 g/mol |
| Appearance | Light yellow oil or solid |
| Solubility | Soluble in DMSO, DMF, DCM, THF, and acetonitrile |
| Storage | Store at -20°C for long-term stability |
Principle of the Method
The synthesis of an ADC using the this compound linker is a multi-step process that leverages two distinct bioorthogonal reactions. This allows for a modular and controlled approach to ADC construction. The general workflow involves the separate modification of the antibody and the cytotoxic payload, followed by their conjugation.
For example, the antibody can be functionalized with a tetrazine group, and the cytotoxic payload can be modified with an azide. The this compound linker can then be used to bridge these two components. First, the DBCO end of the linker reacts with the azide-modified payload. In the second step, the TCO end of the drug-linker construct reacts with the tetrazine-modified antibody to form the final ADC. This dual bioorthogonal approach provides high flexibility in the design and synthesis of ADCs.
Experimental Protocols
The following protocols outline the key experimental procedures for the synthesis of an ADC using a this compound linker. These protocols assume the use of a tetrazine-modified antibody and an azide-modified cytotoxic payload.
Protocol 1: Conjugation of Azide-Modified Payload to this compound
This protocol describes the conjugation of an azide-functionalized payload to the DBCO group of the this compound linker via a SPAAC reaction.
Materials:
-
This compound
-
Azide-modified cytotoxic payload
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (MS) for characterization
Procedure:
-
Dissolution: Dissolve the this compound linker and the azide-modified payload in anhydrous DMF or DMSO.
-
Reaction: Add the azide-modified payload to the this compound linker solution. A molar excess of 1.5 to 3.0 of the payload is recommended.
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting drug-linker conjugate (Payload-Azide-DBCO-PEG4-TCO) by reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry.
-
Storage: Lyophilize the pure fractions and store at -20°C.
Protocol 2: Modification of Antibody with Tetrazine
This protocol details the introduction of a tetrazine moiety onto the antibody surface by targeting primary amines (e.g., lysine (B10760008) residues) using a tetrazine-NHS ester.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-PEG4-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) columns (e.g., PD-10) for purification
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.5
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of Tetrazine-PEG4-NHS ester in DMSO.
-
Reaction Setup: Add a 10-20 fold molar excess of the Tetrazine-PEG4-NHS ester solution in DMSO to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
Purification: Remove excess, non-reacted Tetrazine-PEG4-NHS ester using a desalting column (e.g., PD-10) equilibrated with PBS, pH 7.4.
-
Characterization: Determine the concentration of the tetrazine-modified antibody using a spectrophotometer (e.g., NanoDrop) at 280 nm. The degree of labeling (DOL) can be determined by UV-Vis spectroscopy or mass spectrometry.
Protocol 3: ADC Synthesis via TCO-Tetrazine Ligation
This protocol describes the final conjugation step where the tetrazine-modified antibody is reacted with the Payload-Azide-DBCO-PEG4-TCO conjugate.
Materials:
-
Tetrazine-modified antibody
-
Payload-Azide-DBCO-PEG4-TCO conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) for purification
Procedure:
-
Reaction Setup: Dissolve the Payload-Azide-DBCO-PEG4-TCO conjugate in PBS or DMSO. Add a 1.5 to 3-fold molar excess of the payload-linker conjugate to the tetrazine-modified antibody solution.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction is typically very fast.
-
Purification: Purify the resulting ADC from excess drug-linker conjugate and other impurities using size-exclusion chromatography.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels. Recommended techniques include:
-
Hydrophobic Interaction Chromatography (HIC): To determine the DAR and assess the heterogeneity of the ADC.
-
Size Exclusion Chromatography (SEC): To assess purity and detect aggregation.
-
Mass Spectrometry (MS): To confirm the identity and determine the precise mass of the ADC.
-
SDS-PAGE: To visualize the ADC and assess its purity.
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the synthesis of ADCs using a this compound linker, derived from established protocols for similar bioorthogonal ligation chemistries.
Table 1: Antibody Modification with Tetrazine-NHS Ester
| Parameter | Recommended Value |
| Antibody Concentration | 5-10 mg/mL |
| Molar Excess of Tetrazine-NHS Ester | 10-20 fold |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.5 |
| Reaction Time | 60 minutes |
| Reaction Temperature | Room Temperature |
Table 2: Payload-Linker Conjugation (SPAAC)
| Parameter | Recommended Value |
| Molar Excess of Payload | 1.5 - 3.0 fold |
| Reaction Time | 4-12 hours (RT) or 12-24 hours (4°C) |
| Reaction Temperature | Room Temperature or 4°C |
Table 3: Final ADC Conjugation (iEDDA)
| Parameter | Recommended Value |
| Molar Excess of Payload-Linker | 1.5 - 3.0 fold |
| Reaction Time | 1-4 hours |
| Reaction Temperature | Room Temperature |
Visualizations
Experimental Workflow
Caption: Workflow for ADC synthesis using this compound.
General Mechanism of ADC Action
Caption: General mechanism of action of an ADC.
Conclusion
The this compound linker is a versatile and powerful tool for the synthesis of next-generation ADCs. Its dual bioorthogonal reactivity allows for a highly controlled and modular approach to conjugation, while the PEG4 spacer imparts favorable physicochemical properties to the final conjugate. The detailed protocols and workflows provided in these application notes offer a solid foundation for researchers and drug development professionals to successfully utilize this advanced linker technology in their ADC programs.
References
Application Notes and Protocols for TCO-PEG4-DBCO in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the heterobifunctional TCO-PEG4-DBCO linker for bioconjugation. This linker enables a powerful and specific dual-labeling strategy through two distinct bioorthogonal "click" chemistry reactions: the strain-promoted alkyne-azide cycloaddition (SPAAC) and the inverse electron demand Diels-Alder (iEDDA) reaction. The inclusion of a hydrophilic PEG4 spacer enhances solubility and reduces steric hindrance, making it an ideal tool for constructing complex biomolecular conjugates, such as antibody-drug conjugates (ADCs).
Core Concepts: A Dual-Functionality Linker
The this compound linker is comprised of three key components:
-
Dibenzocyclooctyne (DBCO): This moiety reacts with azide-functionalized molecules via SPAAC, a copper-free click chemistry reaction known for its high efficiency and biocompatibility.[1][2] This reaction proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst.[1]
-
trans-Cyclooctene (TCO): As a highly reactive dienophile, the TCO group rapidly ligates with tetrazine-containing molecules through an iEDDA reaction.[1][3] This reaction is known for its extremely fast kinetics.[3][4]
-
Polyethylene Glycol (PEG4) Spacer: This hydrophilic spacer enhances the aqueous solubility of the linker and the resulting conjugate, minimizes steric hindrance between the conjugated molecules, and can help to reduce aggregation.[1][4][5]
Reaction Buffer Conditions
The choice of reaction buffer is critical for successful conjugation. The optimal conditions depend on the specific reactive moiety of the this compound linker being utilized in a given step. It is crucial to avoid buffers containing components that can react with the DBCO or TCO groups.
| Parameter | DBCO-Azide (SPAAC) Reaction | TCO-Tetrazine (iEDDA) Reaction | Notes & Recommendations |
| Recommended Buffers | Phosphate-Buffered Saline (PBS)[6][7], HEPES[8], Carbonate/Bicarbonate[8], Borate Buffer[8] | Phosphate-Buffered Saline (PBS)[6] | PBS at a pH of 7.4 is a commonly used and effective buffer for both reactions.[6][7] |
| pH Range | 7.0 - 8.5[8][9] | ~7.4[6] | For conjugations involving NHS esters to label proteins with DBCO, a pH range of 7-9 is recommended.[8][9][10] |
| Temperature | 4°C to 37°C[9][11][12] | Room Temperature to 37°C[5][6] | Reactions can be performed at room temperature or 4°C overnight.[9][11][12] Incubation at 37°C can increase reaction rates.[6][9] |
| Solvents for Stock Solutions | Anhydrous DMSO or DMF[8][9][11] | Anhydrous DMSO or DMF[5] | The this compound linker is often not readily soluble in aqueous buffers and should first be dissolved in an organic solvent.[8][9] |
| Additives to Avoid | Azide-containing buffers (will react with DBCO)[8][9], Primary amine-containing buffers (e.g., Tris, glycine) if using an NHS-ester variant of DBCO.[8] | N/A | Ensure all buffers are free of contaminants that could interfere with the reaction. |
Experimental Protocols
The following protocols provide a general framework for a two-step sequential conjugation using this compound. Optimization of molar ratios, concentrations, and incubation times may be necessary for specific applications.
Protocol 1: First Conjugation - DBCO-Azide (SPAAC) Reaction
This protocol describes the conjugation of an azide-modified biomolecule (Biomolecule-N₃) to the DBCO moiety of the this compound linker.
Materials:
-
Azide-modified biomolecule (Biomolecule-N₃)
-
This compound linker
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Preparation of Solutions:
-
Ligation Reaction:
-
Add the this compound stock solution to the solution of Biomolecule-N₃. A molar excess of 1.5 to 20-fold of the linker is often used to ensure complete conjugation of the biomolecule.[7][12]
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[5][7] Longer incubation times may be required for larger biomolecules.[14]
-
-
Purification:
Protocol 2: Second Conjugation - TCO-Tetrazine (iEDDA) Reaction
This protocol details the conjugation of a tetrazine-modified molecule (Molecule-Tz) to the TCO moiety of the previously formed Biomolecule-PEG4-DBCO conjugate.
Materials:
-
Purified Biomolecule-PEG4-DBCO conjugate from Protocol 1
-
Tetrazine-modified molecule (Molecule-Tz)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC)
Procedure:
-
Preparation of Solutions:
-
Ensure the Biomolecule-PEG4-DBCO conjugate is in the appropriate reaction buffer.
-
Dissolve the Molecule-Tz in a compatible solvent.
-
-
Ligation Reaction:
-
Purification:
-
Purify the final conjugate to remove any unreacted Molecule-Tz using a suitable method like SEC.[5]
-
Quantitative Data Summary
The efficiency of bioorthogonal reactions can be described by their second-order rate constants. The following table summarizes reported kinetic data for the individual reaction pairs.
| Reaction Pair | Second-Order Rate Constant (k₂) | Conditions |
| Tetrazine and TCO-OH | 210 M⁻¹s⁻¹ | PBS, pH 7.4, 37°C[6] |
| Azide and DBCO-PEG4-acid | 2.1 ± 0.2 M⁻¹s⁻¹ | PBS, pH 7.4, 37°C[6] |
| Tetrazine and DBCO-PEG4-acid (cross-reactivity) | 0.06 ± 0.01 M⁻¹s⁻¹ | PBS, pH 7.4, 37°C[6] |
| Azide and TCO-OH (cross-reactivity) | 0.0064 ± 0.002 M⁻¹s⁻¹ | PBS, pH 7.4, 37°C[6] |
Visualizations
Reaction Scheme
Caption: Sequential conjugation using this compound.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 3. This compound, 1801863-88-6 | BroadPharm [broadpharm.com]
- 4. DBCO-PEG4-SS-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. DBCO-PEG4-NHS [nanocs.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. glenresearch.com [glenresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. interchim.fr [interchim.fr]
TCO-PEG4-DBCO for Nanoparticle Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing TCO-PEG4-DBCO for the surface modification of nanoparticles. This heterobifunctional linker is a powerful tool in the development of advanced drug delivery systems, targeted imaging agents, and immunotherapies, leveraging the efficiency and specificity of bioorthogonal click chemistry.
Introduction to this compound
This compound is a versatile linker molecule featuring two distinct reactive moieties for bioorthogonal conjugation: a trans-cyclooctene (B1233481) (TCO) group and a dibenzocyclooctyne (DBCO) group.[1] These are connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer.[1] This unique structure allows for a two-step, sequential or orthogonal conjugation strategy.[2]
The DBCO group reacts with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and biocompatible copper-free click chemistry reaction.[1] The TCO group participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine-modified molecules, which is known for its exceptionally fast reaction kinetics. The PEG4 spacer enhances aqueous solubility, reduces steric hindrance, and can minimize non-specific protein adsorption, potentially increasing the in vivo circulation time of nanoparticles.
Key Features and Applications
Key Features:
-
Dual Bioorthogonal Reactivity: Enables precise, sequential, or one-pot dual functionalization of nanoparticles.
-
High Reaction Efficiency: Both SPAAC and iEDDA reactions proceed with high yields under mild, physiological conditions.
-
Biocompatibility: Copper-free click chemistry reactions are well-suited for use with sensitive biological molecules and in living systems.
-
Enhanced Solubility and Stability: The hydrophilic PEG4 spacer improves the solubility and stability of the linker and resulting nanoparticle conjugates in aqueous buffers.
Applications:
-
Targeted Drug Delivery: Functionalization of drug-loaded nanoparticles with targeting ligands (e.g., antibodies, peptides, aptamers) to enhance delivery to specific cell types, such as cancer cells.
-
Immunotherapy: Modification of nanoparticles for applications in cancer immunotherapy, including the development of CAR-T cell therapies and immune checkpoint blockade strategies.
-
Advanced In Vivo Imaging: Conjugation of imaging agents (e.g., fluorescent dyes, MRI contrast agents) to nanoparticles for enhanced diagnostics and tracking of disease progression.
-
Development of Multifunctional Nanoparticles: Creation of nanoparticles with multiple functionalities, such as targeting, imaging, and therapeutic capabilities, on a single platform.
Quantitative Data on Nanoparticle Functionalization
The successful modification of nanoparticles with this compound and subsequent conjugation of targeting ligands or other molecules can be monitored by assessing changes in their physicochemical properties.
| Nanoparticle Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Liposomes | 155.3 ± 4.2 | 0.12 ± 0.02 | -25.6 ± 1.8 |
| DBCO-Functionalized Liposomes | 162.8 ± 5.1 | 0.15 ± 0.03 | -23.1 ± 2.1 |
| Antibody-Conjugated Liposomes | 175.4 ± 6.3 | 0.18 ± 0.04 | -20.5 ± 2.5 |
| PLGA Nanoparticles | 210.7 ± 8.9 | 0.19 ± 0.05 | -35.2 ± 3.4 |
| PEGylated PLGA Nanoparticles | 225.1 ± 9.5 | 0.17 ± 0.04 | -15.8 ± 2.9 |
| DBCO-Functionalized PLGA-PEG Nanoparticles | 238.6 ± 10.2 | 0.21 ± 0.06 | -12.3 ± 2.6 |
| Nanoparticle System | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Polymer-Drug Conjugate Micelles | Doxorubicin | 7.3 - 37.6 | >95 |
| Mesoporous Silica Nanoparticles | Cisplatin | ~48 | Not Reported |
| Folate-PEG-Betulinic Acid NPs | Paclitaxel | 12.4 ± 1.1 | 85.7 ± 4.3 |
| Dextran-coated Fe3O4 Nanoparticles | Chrysin | 42 - 57 | Not Reported |
Experimental Protocols
Protocol 1: Quantification of DBCO Functionalization on Nanoparticles
This protocol allows for the determination of the degree of DBCO labeling on the nanoparticle surface using a fluorescent assay.
Materials:
-
DBCO-functionalized nanoparticles
-
Azide-functionalized fluorophore (e.g., Azide-fluor 488)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
Procedure:
-
Prepare a standard curve of the azide-fluorophore in PBS to determine its fluorescence intensity at known concentrations.
-
Disperse the DBCO-functionalized nanoparticles in PBS.
-
Add a known excess of the azide-fluorophore solution to the nanoparticle suspension.
-
Incubate the mixture in the dark at room temperature for 4-12 hours to allow the SPAAC reaction to go to completion.
-
Measure the fluorescence intensity of the supernatant after pelleting the nanoparticles by centrifugation.
-
Calculate the amount of unreacted azide-fluorophore from the standard curve.
-
Determine the amount of azide-fluorophore that has reacted with the DBCO-nanoparticles by subtracting the unreacted amount from the initial amount added.
-
Calculate the number of DBCO groups per nanoparticle based on the fluorescence measurement and the nanoparticle concentration.
Alternatively, the consumption of DBCO can be quantified by monitoring the decrease in its characteristic UV-Vis absorbance peak at approximately 309 nm upon reaction with an azide.
Protocol 2: Modification of Amine-Functionalized Nanoparticles with this compound (via NHS ester)
This protocol describes the covalent attachment of this compound to nanoparticles presenting primary amine groups on their surface. This is achieved by first converting a carboxylated version of the linker to an NHS ester.
Materials:
-
Amine-functionalized nanoparticles (e.g., PEI-coated nanoparticles, amine-functionalized liposomes)
-
This compound-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0
-
Washing Buffer: PBS, pH 7.4
-
Centrifuge
Procedure:
-
Preparation of this compound-NHS ester solution: Dissolve the this compound-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM immediately before use.
-
Nanoparticle Suspension: Resuspend the amine-functionalized nanoparticles in the Reaction Buffer to a desired concentration (e.g., 1 mg/mL).
-
Conjugation Reaction: Add the this compound-NHS ester solution to the nanoparticle suspension. The molar ratio of the linker to the surface amine groups on the nanoparticles should be optimized for the specific application, with a molar excess of the linker typically used.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Purification: Pellet the modified nanoparticles by centrifugation. Remove the supernatant containing unreacted linker and byproducts.
-
Washing: Resuspend the nanoparticle pellet in Washing Buffer. Repeat the centrifugation and resuspension steps 2-3 times to thoroughly wash the nanoparticles.
-
Final Product: Resuspend the final this compound functionalized nanoparticles in a suitable buffer for storage (e.g., PBS at 4°C) and further use.
-
Characterization: Characterize the functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) for size and zeta potential, and quantify the degree of DBCO functionalization using Protocol 1.
Protocol 3: Two-Step Functionalization of Nanoparticles with a Targeting Ligand and a Therapeutic Agent
This protocol outlines the sequential conjugation of a tetrazine-modified targeting ligand and an azide-modified therapeutic agent to this compound functionalized nanoparticles.
Materials:
-
This compound functionalized nanoparticles (from Protocol 2)
-
Tetrazine-modified targeting ligand (e.g., tetrazine-antibody)
-
Azide-modified therapeutic agent (e.g., azide-drug molecule)
-
Reaction Buffer: PBS, pH 7.4
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
Step 1: Conjugation of the Targeting Ligand (iEDDA Reaction)
-
Disperse the this compound functionalized nanoparticles in the Reaction Buffer.
-
Add the tetrazine-modified targeting ligand to the nanoparticle dispersion. A slight molar excess of the targeting ligand may be used to ensure complete reaction with the surface TCO groups.
-
Incubate the reaction mixture at room temperature for 1-2 hours. The iEDDA reaction is typically very fast.
-
Purification (Optional but Recommended): Purify the nanoparticles to remove any unreacted targeting ligand using SEC or dialysis.
Step 2: Conjugation of the Therapeutic Agent (SPAAC Reaction)
-
To the purified (or unpurified) nanoparticle-ligand conjugate suspension, add the azide-modified therapeutic agent. A molar excess of the therapeutic agent is often used to drive the reaction to completion.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight.
-
Purification: Purify the final dual-functionalized nanoparticles using SEC or dialysis to remove unreacted therapeutic agent and other small molecules.
-
Characterization: Characterize the final product for size, zeta potential, drug loading, and targeting ligand density.
Signaling Pathways and Experimental Workflows
HER2-Targeted Cancer Therapy
Nanoparticles functionalized with this compound can be conjugated with antibodies targeting the HER2 receptor, which is overexpressed in certain types of breast cancer. This targeted delivery can enhance the efficacy of chemotherapeutic drugs. The binding of the antibody-nanoparticle conjugate to the HER2 receptor can lead to its internalization and subsequent inhibition of downstream signaling pathways that promote cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.
CAR-T Cell Therapy Application Workflow
This compound-modified nanoparticles can be utilized in the manufacturing of CAR-T cells. For instance, nanoparticles can be functionalized with antibodies that activate and expand T-cells, a crucial step in CAR-T cell production. The bioorthogonal handles can also be used to attach other functionalities to the T-cells.
Immune Checkpoint Blockade Logical Relationship
Nanoparticles functionalized with this compound can be used to co-deliver immune checkpoint inhibitors (e.g., anti-PD-L1 antibodies) and other therapeutic agents to the tumor microenvironment. This can help to overcome resistance to immunotherapy by simultaneously targeting cancer cells and modulating the immune response.
References
Troubleshooting & Optimization
Technical Support Center: TCO-PEG4-DBCO Reactions
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with TCO-PEG4-DBCO conjugation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound reaction has failed or resulted in a very low yield. What are the common causes?
Reaction failure is typically traced back to one of three areas: reagent integrity, reaction conditions, or experimental design. Common culprits include the degradation of one of the reactive partners (TCO, DBCO, tetrazine, or azide), suboptimal buffer conditions (incorrect pH or interfering components), improper stoichiometry, or steric hindrance between large biomolecules.[1][2][3] A systematic evaluation of each of these factors is the most effective way to diagnose the issue.
Q2: How can I determine if my reagents are still active and stable?
Reagent stability is critical for successful conjugation. Both TCO and DBCO moieties, as well as their reaction partners, can degrade if not handled and stored correctly.
-
TCO Moiety: The trans-cyclooctene (B1233481) (TCO) group is susceptible to isomerization into its less reactive cis-cyclooctene (CCO) form.[4] Therefore, TCO-containing reagents are not recommended for long-term storage.[4]
-
DBCO Moiety: Dibenzocyclooctyne (DBCO) can be degraded by certain reducing agents like TCEP.[5] When linked to an NHS ester, it becomes highly sensitive to moisture, which can cause hydrolysis and render the reagent inactive.[6][7]
-
Tetrazine & Azide Moieties: Tetrazines can be unstable in aqueous solutions over time.[1] Azides are generally stable but can be reduced and inactivated by reagents like DTT or TCEP.[8]
Best Practices for Reagent Handling:
-
Storage: Store all reagents at -20°C, protected from light and moisture.[4][9]
-
Preparation: Allow vials to equilibrate to room temperature before opening to prevent moisture condensation.[3][6][7] Prepare stock solutions in anhydrous solvents (e.g., DMSO or DMF) immediately before use.[6][10]
-
Freshness: Avoid repeated freeze-thaw cycles and use freshly prepared solutions for best results.[9]
Q3: What are the optimal reaction conditions (Buffer, pH, Temperature) for each step?
The this compound linker enables two independent, bioorthogonal reactions. Each has its own optimal conditions.
-
TCO + Tetrazine Reaction: This inverse electron-demand Diels-Alder (iEDDA) reaction is exceptionally fast and robust. It proceeds efficiently in a wide pH range of 6 to 9 and is often complete within 30-60 minutes at room temperature.[10][11] For less reactive partners or low concentrations, the reaction time can be extended or the temperature increased to 37-40°C.[10][11]
-
DBCO + Azide Reaction: This strain-promoted alkyne-azide cycloaddition (SPAAC) is also highly efficient under physiological conditions. The reaction is typically performed at room temperature for 2-4 hours or overnight at 4°C.[6][12] While the conjugation is not highly pH-sensitive, the labeling of biomolecules (e.g., proteins) with DBCO-NHS esters is best performed in amine-free buffers at a pH of 7-9.[3][6]
Buffer Selection is Critical:
-
When labeling molecules using an NHS ester , strictly avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the reaction.[6][8][10]
-
When working with a DBCO-labeled molecule , ensure all buffers are free of sodium azide, as it will react with the DBCO group.[3][8]
-
When using a maleimide functional group, avoid buffers containing sulfhydryls like DTT.[13]
Q4: I am observing precipitation during my reaction. How can this be resolved?
Precipitation can occur if the reactants or the final conjugate have poor aqueous solubility.
-
Use PEGylated Reagents: The PEG4 spacer in this compound is designed to enhance water solubility and reduce aggregation.[14][15] Using PEGylated reaction partners can also improve solubility.[1]
-
Add Co-solvents: A small percentage of an organic co-solvent like DMSO or DMF can be added to the reaction mixture to improve solubility. However, ensure the final concentration (typically <15-20%) is compatible with the stability and integrity of your biomolecules.[8][12]
Q5: How do I monitor the reaction progress and confirm the final product?
Several analytical techniques can be used to monitor the reaction and validate the conjugate.
-
UV-Vis Spectrophotometry: This is a convenient method for real-time monitoring. The TCO-tetrazine reaction can be followed by the disappearance of the tetrazine's characteristic absorbance at 510-550 nm.[1][16] The DBCO-azide reaction can be monitored by the decrease in the DBCO absorbance peak around 309 nm.[3][12]
-
Mass Spectrometry (LC-MS): This technique can be used to identify the masses of reactants, intermediates, and the final product, confirming a successful conjugation.[1]
-
SDS-PAGE: For protein conjugations, a successful reaction will result in a band shift to a higher molecular weight on an SDS-PAGE gel.[12]
-
HPLC: High-performance liquid chromatography can be used to separate the product from unreacted starting materials and assess the purity of the final conjugate.[12]
Quantitative Data Summary
The table below summarizes key quantitative parameters for the two bioorthogonal reactions enabled by the this compound linker.
| Parameter | TCO-Tetrazine Ligation | DBCO-Azide Cycloaddition (SPAAC) | Notes & Recommendations |
| Reaction pH | 6.0 - 9.0[11][16] | 6.0 - 9.0[8] | For NHS ester labeling steps, maintain pH 7-9 in an amine-free buffer.[6] |
| Reaction Temperature | Room Temp (20-25°C) or 37-40°C[10][11] | 4°C to 37°C[8] | Reactions are faster at higher temperatures, but biomolecule stability must be considered. |
| Reaction Time | 30 - 120 minutes[10] | 2 - 12 hours[6][7] | Can be extended (e.g., overnight at 4°C) to improve yield, especially at low concentrations.[12] |
| Recommended Molar Ratio | 1.05 - 1.5 fold excess of tetrazine[10] | 1.5 - 3.0 fold excess of one partner[6][8] | A slight excess of the less critical or more abundant reagent can drive the reaction to completion. |
| Stock Solution Solvent | Anhydrous DMSO or DMF[10] | Anhydrous DMSO or DMF[6] | Prepare fresh and avoid moisture contamination, especially for NHS esters.[7] |
| Analytical Monitoring | Decrease in absorbance at 510-550 nm[16] | Decrease in absorbance at ~309 nm[12] | UV-Vis offers a convenient way to monitor reaction kinetics in real time. |
| Second-Order Rate Constant (k₂) * | Very Fast (~10³ to 10⁶ M⁻¹s⁻¹)[16][17] | Fast (~2.1 M⁻¹s⁻¹)[18] | TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known.[10] |
*Rate constants are highly dependent on the specific derivatives of TCO, tetrazine, and DBCO used, as well as solvent conditions.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with a TCO- or DBCO-NHS Ester
-
Preparation: Buffer exchange the protein into an amine-free buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 1-5 mg/mL.[10]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS or DBCO-PEG-NHS ester in anhydrous DMSO or DMF.[7][10]
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the NHS ester to the protein solution. The optimal ratio depends on the protein concentration and must be determined empirically.[7][19]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[6][10]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for an additional 15 minutes.[10][20]
-
Purification: Remove the excess, unreacted reagent by dialysis or by using a desalting column.[10]
Protocol 2: General Procedure for TCO-Tetrazine or DBCO-Azide Conjugation
-
Preparation: Prepare the TCO/DBCO-labeled biomolecule and the tetrazine/azide-labeled biomolecule in a compatible reaction buffer (e.g., PBS, pH 7.4).
-
Conjugation Reaction: Mix the two labeled biomolecules together. Use a 1.5- to 3-fold molar excess of one component to ensure complete consumption of the other.[6]
-
Incubation: Incubate the reaction under the appropriate conditions (see table above). For example, 1 hour at room temperature for TCO-tetrazine or 4 hours at room temperature for DBCO-azide.[7][10]
-
Analysis & Purification: The reaction progress can be monitored using an appropriate analytical technique (UV-Vis, LC-MS). The final conjugate can be purified from excess reagents using size-exclusion chromatography (SEC) or HPLC if necessary.[1][11]
Visual Workflows and Diagrams
Caption: Dual reaction pathways of the heterobifunctional this compound linker.
Caption: A decision tree for troubleshooting this compound reaction failures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. This compound, 1801863-88-6 | BroadPharm [broadpharm.com]
- 5. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DBCO-PEG4-NHS [nanocs.net]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. interchim.fr [interchim.fr]
- 9. This compound, CAS 1801863-88-6 | AxisPharm [axispharm.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. DBCO-PEG4-SS-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Optimizing TCO-PEG4-DBCO Conjugation Efficiency
Welcome to the technical support center for optimizing conjugation reactions involving the heterobifunctional TCO-PEG4-DBCO linker. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and enhancing the efficiency of your bioconjugation experiments.
The this compound linker possesses two distinct bioorthogonal reactive groups: a trans-cyclooctene (B1233481) (TCO) moiety for reaction with tetrazines (iEDDA cycloaddition) and a dibenzocyclooctyne (DBCO) group for reaction with azides (SPAAC). This dual functionality allows for a wide range of applications in bioconjugation, including the development of antibody-drug conjugates (ADCs) and PROTACs.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions for the this compound linker?
A1: The this compound linker facilitates two highly specific, copper-free click chemistry reactions:
-
TCO + Tetrazine: An inverse electron demand Diels-Alder (iEDDA) reaction, which is known for its exceptionally fast kinetics.[3][4]
-
DBCO + Azide (B81097): A Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a robust and widely used bioorthogonal reaction.[5]
Q2: In what type of solvents should I dissolve my this compound reagent?
A2: this compound reagents are often moisture-sensitive and may not dissolve well in aqueous buffers directly. It is recommended to first dissolve the reagent in a dry, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before making further dilutions into your final aqueous reaction buffer.
Q3: What are the optimal pH conditions for conjugation reactions?
A3: For conjugating a DBCO-NHS ester to a primary amine on a protein, a pH range of 7-9 is generally favored. For the subsequent SPAAC reaction between DBCO and an azide, studies have shown that higher pH values can increase the reaction rate, though this can be buffer-dependent.
Q4: How can I monitor the progress of my DBCO-azide conjugation reaction?
A4: The efficiency of the DBCO-azide conjugation can be monitored by UV-Vis spectrophotometry. The DBCO group has a characteristic absorbance maximum around 309 nm, which will decrease as the reaction proceeds. By tracking the change in absorbance at this wavelength over time, you can determine the reaction's progress and calculate kinetic parameters.
Q5: What is the stability of the TCO and DBCO moieties?
A5: The TCO group has a short half-life as it can isomerize to the less reactive cis-cyclooctene (CCO) form; therefore, long-term storage of TCO-containing compounds is not recommended. The DBCO group on a modified antibody has been shown to lose about 3-5% of its reactivity towards azides over four weeks when stored at 4°C or -20°C. It is also sensitive to some reducing agents like TCEP.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound conjugation reactions.
Part 1: DBCO-Azide (SPAAC) Reaction Troubleshooting
| Observation | Possible Cause | Recommended Action |
| Low or No Conjugation Product | Hydrolysis of NHS Ester (if applicable): If you are labeling your biomolecule with a DBCO-NHS ester, moisture can hydrolyze the NHS ester, rendering it inactive. | Equilibrate the DBCO-NHS ester vial to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. |
| Inactive Azide or DBCO Partner: One or both of the reactive partners may not have been successfully labeled or may have degraded. | Confirm the successful labeling of each molecule. Note that the DBCO functional group can lose reactivity over time, especially with prolonged storage. | |
| Presence of Azides in Buffer: Sodium azide is a common preservative but will compete with your azide-labeled molecule for the DBCO group. | Ensure all buffers are azide-free. Use dialysis or desalting columns to exchange buffers if necessary. | |
| Suboptimal Molar Ratio: An inappropriate stoichiometric ratio of reactants can lead to incomplete conjugation. | Optimize the molar ratio. A molar excess of 1.5 to 10 equivalents of one partner can increase conjugation efficiency. For antibody-small molecule conjugations, a 7.5-fold excess is a good starting point. For conjugating a DBCO-antibody to an azide-molecule, a 1.5 to 4-fold molar excess of the azide is often recommended. | |
| Slow Reaction Rate | Suboptimal Reaction Conditions: Low reactant concentrations, low temperature, or suboptimal buffer choice can slow down the reaction. | Increase the concentration of the reactants. Increase the incubation temperature to 37°C or prolong the incubation time. Consider your buffer choice; HEPES buffer has been shown to yield higher rate constants than PBS for SPAAC reactions. |
| Steric Hindrance: The PEG4 linker is designed to minimize steric hindrance, but the local environment around the conjugation site can still impede the reaction. | If possible, choose a different labeling strategy to attach the DBCO or azide to a more accessible site on your biomolecule. | |
| Non-Specific Labeling or Side Reactions | Reaction of DBCO with Thiols: The DBCO group has been reported to react with free thiols, such as those from cysteine residues, although this is generally slower than the reaction with azides. | If your biomolecule contains free thiols, consider using a thiol-capping agent if it does not interfere with your experimental goals. |
| Excess Unreacted Reagents: Residual unquenched or unremoved labeling reagents can interfere with downstream applications. | After the initial labeling step (e.g., with DBCO-NHS), remove the excess reagent by dialysis or desalting before proceeding to the click reaction. |
Part 2: TCO-Tetrazine (iEDDA) Reaction Troubleshooting
| Observation | Possible Cause | Recommended Action |
| Low TCO Reactivity | Isomerization of TCO: The trans-cyclooctene (TCO) can isomerize to the much less reactive cis-cyclooctene (CCO). This is a known instability of TCO moieties. | Use freshly prepared or properly stored TCO-containing reagents. Long-term storage is not recommended. |
| Hydrophobic Interactions: When conjugated to large biomolecules like antibodies, the hydrophobic TCO group can potentially be "masked" through non-covalent interactions with the protein itself, making it inaccessible to the tetrazine. | The inclusion of the hydrophilic PEG4 linker in this compound helps to mitigate this. However, if this is suspected, using a longer PEG linker (e.g., PEG24) has been shown to enhance TCO reactivity by preventing it from burying within the antibody. | |
| Unexpected Cross-Reactivity | Reaction Between DBCO and Tetrazine: While generally considered orthogonal, some minimal cross-reactivity between certain cyclooctynes and tetrazines might occur under specific conditions. | The TCO-tetrazine reaction is significantly faster than any potential DBCO-tetrazine side reaction. Ensure you are using the correct reactive partners. For dual-labeling experiments, confirm the orthogonality of your specific tetrazine and DBCO reagents. |
Quantitative Data Summary
The efficiency of SPAAC reactions is influenced by several factors. The tables below summarize key quantitative data from the literature to guide your experimental design.
Table 1: Effect of Buffer and pH on SPAAC Reaction Rates
| Buffer System | pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| PBS | 7 | 0.32 - 0.85 | |
| HEPES | 7 | 0.55 - 1.22 | |
| DMEM | 7.4 (approx.) | 0.59 - 0.97 | |
| RPMI | 7.4 (approx.) | 0.27 - 0.77 |
Note: Rate constants can vary depending on the specific azide and DBCO-containing molecules used.
Table 2: General Reaction Parameters for DBCO-Azide Conjugation
| Parameter | Recommended Range | Reference |
| Molar Excess (DBCO-NHS to Protein) | 10 to 50-fold | |
| Molar Excess (Azide to DBCO-Protein) | 1.5 to 4-fold | |
| Reaction Temperature (°C) | 4 to 37 | |
| Reaction Time (hours) | 2 to 24 | |
| Optimal pH (for NHS reaction) | 7.0 - 9.0 |
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for a two-step conjugation process where a protein is first labeled with DBCO and then conjugated to an azide-containing molecule.
Caption: General workflow for protein modification with DBCO-NHS and subsequent SPAAC.
This compound Reaction Pathways
This diagram illustrates the dual reactivity of the this compound linker.
Caption: Bioorthogonal reaction pathways for the this compound linker.
Troubleshooting Decision Tree for Low SPAAC Yield
This diagram provides a logical flow for diagnosing issues with low conjugation efficiency.
Caption: Decision tree for troubleshooting low yield in SPAAC reactions.
References
Technical Support Center: Optimizing TCO-PEG4-DBCO Reactions
Welcome to the technical support center for TCO-PEG4-DBCO, a heterobifunctional linker designed for advanced bioconjugation. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve reaction yields and achieve reliable results.
The this compound linker possesses two distinct reactive moieties, enabling two separate, high-efficiency bioorthogonal reactions:
-
DBCO (Dibenzocyclooctyne): Reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
-
TCO (trans-Cyclooctene): Reacts with tetrazine-functionalized molecules via inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.
This dual reactivity allows for the precise, sequential, or simultaneous conjugation of different molecular entities.[1][2][3][4] This guide is divided into sections addressing each specific reaction to help you optimize your experimental setup.
Understanding the Dual Reactivity of this compound
The core utility of the this compound linker lies in its ability to connect two different molecules through two independent and highly specific click chemistry reactions. The PEG4 spacer enhances aqueous solubility, reduces steric hindrance, and minimizes aggregation.[3]
Caption: Dual reactivity of the this compound linker.
Part 1: Troubleshooting the DBCO-Azide (SPAAC) Reaction
This section focuses on optimizing the reaction between the DBCO end of the linker and an azide-containing molecule.
Frequently Asked Questions (FAQs) - DBCO-Azide Reaction
Q1: What is the optimal molar ratio of DBCO to azide for a high-yield reaction?
A1: To drive the reaction to completion, it is recommended to use a molar excess of one of the reactants. A common starting point is 1.5 to 3 molar equivalents of the DBCO-containing molecule to 1 equivalent of the azide-containing molecule. For more challenging conjugations, such as with antibodies, this ratio can be increased up to 10-fold or even 20-fold. If the azide-modified molecule is more precious, the ratio can be inverted.
Q2: What are the recommended reaction conditions (temperature and time)?
A2: SPAAC reactions are efficient across a range of temperatures, typically from 4°C to 37°C. Higher temperatures increase the reaction rate. A standard incubation is 4-12 hours at room temperature or overnight at 4°C. For dilute solutions or less reactive partners, extending the incubation time to 24 hours may improve yield.
Q3: Which buffers and solvents are compatible with the DBCO-azide reaction?
A3: Amine-free and azide-free buffers are critical. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice. Other suitable buffers include HEPES, carbonate, or borate (B1201080) buffers at a pH range of 6-9. Avoid buffers containing primary amines (e.g., Tris, glycine) if you are working with an NHS-ester variant of the linker, as they will compete with the desired reaction. Crucially, do not use buffers containing sodium azide (NaN₃) , as it will react with and consume the DBCO group.
Q4: My DBCO reagent is not dissolving in the aqueous buffer. What should I do?
A4: DBCO reagents often have low aqueous solubility. It is standard practice to first dissolve the DBCO-linker in a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution. This stock solution can then be added to your aqueous reaction mixture. Ensure the final concentration of the organic solvent does not exceed a level that could denature your biomolecules (typically <10-20%).
DBCO-Azide Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conjugation Yield | Incorrect Buffer: Buffer contains sodium azide or primary amines (if using NHS ester). | Use an appropriate buffer like PBS (pH 7.4). Avoid Tris, glycine, and sodium azide. |
| Suboptimal Molar Ratio: Insufficient excess of one reactant. | Increase the molar excess of the more abundant/less critical component to 3-10 equivalents. | |
| Low Reactant Concentration: Reaction is too dilute. | Increase the concentration of reactants. SPAAC reactions are more efficient at higher concentrations. | |
| Hydrolyzed Reagent: DBCO-NHS ester was exposed to moisture. | Equilibrate the reagent vial to room temperature before opening. Prepare stock solutions immediately before use. | |
| Insufficient Incubation: Reaction time was too short. | Increase incubation time to 12-24 hours. Consider performing the reaction at a higher temperature (e.g., 37°C) if your molecules are stable. | |
| Precipitation During Reaction | Poor Solubility: The DBCO-linker or the conjugate is not soluble in the reaction buffer. | Increase the hydrophilicity with PEGylated reagents. Ensure the final concentration of organic solvent (DMSO/DMF) is not causing protein denaturation. |
| Inconsistent Results | Reagent Instability: TCO moiety can isomerize over time. | Store TCO-containing reagents at -20°C and protect from light. Avoid long-term storage. |
Part 2: Troubleshooting the TCO-Tetrazine (iEDDA) Reaction
This section addresses the extremely fast reaction between the TCO end of the linker and a tetrazine-modified molecule.
Frequently Asked Questions (FAQs) - TCO-Tetrazine Reaction
Q1: What makes the TCO-tetrazine reaction different from the DBCO-azide reaction?
A1: The TCO-tetrazine iEDDA reaction is exceptionally fast, with second-order rate constants significantly higher than those for the SPAAC reaction. This means the reaction often reaches completion in a much shorter timeframe.
Q2: What are the recommended reaction conditions for TCO-tetrazine ligation?
A2: Due to the rapid kinetics, reactions are typically complete within 30 minutes to 2 hours at room temperature. A slight molar excess (e.g., 1.05-1.5 equivalents) of the tetrazine-modified molecule is usually sufficient.
Q3: Are there any specific stability concerns with TCO reagents?
A3: Yes, the TCO group is susceptible to light-mediated isomerization to its less reactive cis-cyclooctene (CCO) form. Therefore, it is crucial to protect TCO-containing reagents from light during storage and experiments. Additionally, TCO has a limited half-life and is not recommended for long-term storage.
TCO-Tetrazine Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | TCO Inactivity: The TCO group has isomerized to the less reactive CCO form. | Always store TCO reagents at -20°C and protect them from light. Use freshly prepared or recently purchased reagents. |
| Steric Hindrance: The reactive moieties on large biomolecules are inaccessible. | The PEG4 spacer on the linker is designed to minimize this, but ensure your conjugation strategy doesn't bury the reactive sites. | |
| Competing Reactions: Not typically an issue due to the high specificity of the iEDDA reaction. | Ensure purification of reactants to remove any potential cross-reactive species, although this is rare. |
Comparative Reaction Kinetics
The choice of reaction partner can significantly impact the speed of conjugation. The TCO-tetrazine reaction is one of the fastest bioorthogonal reactions available.
| Reaction Pair | Second-Order Rate Constant (k₂) | Reference |
| Tetrazine (Tz) + TCO-OH | ~210 L·mol⁻¹·s⁻¹ (in PBS, 37°C) | |
| Azide-PEG4-acid + DBCO-PEG4-acid | ~2.1 L·mol⁻¹·s⁻¹ (in PBS, 37°C) |
Part 3: Experimental Protocols & Workflows
General Protocol for DBCO-Azide Conjugation
This protocol provides a general guideline. Specific concentrations and incubation times may require optimization.
-
Prepare Reactants:
-
Dissolve your azide-containing molecule (Molecule A) in an azide-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
-
Equilibrate the this compound linker vial to room temperature. Immediately before use, dissolve it in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Ligation Reaction:
-
Add the DBCO-linker stock solution to the solution of Molecule A. Use a molar excess of 1.5 to 10-fold.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. Protect from light if the TCO end will be used later.
-
-
Purification:
-
Remove excess, unreacted linker using a suitable method such as size exclusion chromatography (e.g., Zeba™ spin desalting columns), dialysis, or HPLC. This step is critical before initiating a reaction with the TCO end.
-
Caption: Experimental workflow for DBCO-Azide (SPAAC) conjugation.
Troubleshooting Logic for Low Yield
If you are experiencing low reaction yields, this decision tree can help diagnose the issue.
References
preventing non-specific binding with TCO-PEG4-DBCO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot non-specific binding (NSB) when using TCO-PEG4-DBCO and other DBCO-containing reagents.
Troubleshooting Guide: High Background Signal & Non-Specific Binding
High background signal is a common issue indicative of non-specific binding. This guide provides a structured approach to identifying the cause and implementing a solution.
Problem: High background signal in fluorescence microscopy, flow cytometry, or Western blot.[1]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Hydrophobic Interactions | The DBCO group is hydrophobic and can bind non-specifically to proteins and cell membranes.[1] The PEG4 linker, while designed to be hydrophilic, can also have some hydrophobic character.[1] |
| Add a non-ionic detergent like 0.05-0.1% Tween-20 or Triton X-100 to your wash buffers to disrupt these interactions.[1] | |
| Insufficient Blocking | Blocking agents saturate non-specific binding sites on your sample, preventing the DBCO conjugate from binding randomly. |
| Increase the concentration (e.g., 1-5% BSA) and/or the duration of your blocking step.[1] Consider using normal serum from the species of your secondary antibody as a blocking agent. | |
| Reagent Aggregation | The this compound conjugate may form aggregates that can bind non-specifically. |
| Filter the conjugate solution through a 0.22 µm spin filter before use to remove any aggregates. | |
| Ionic Interactions | Electrostatic interactions can occur between charged molecules on your sample and the conjugate. |
| Increase the salt concentration (e.g., adding NaCl) in your buffers to shield these charges. | |
| Suboptimal Buffer pH | The pH of your buffers can influence the charge of biomolecules, affecting non-specific interactions. |
| Adjust the buffer pH. Matching the pH to the isoelectric point of your protein can help minimize NSB. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with this compound?
A1: Non-specific binding with this compound primarily stems from two sources:
-
Hydrophobic Interactions: The dibenzocyclooctyne (DBCO) moiety itself is hydrophobic and can interact non-specifically with proteins and other biological surfaces.
-
PEG Linker Interactions: While the PEG4 linker increases hydrophilicity and solubility, which generally helps reduce NSB, the ethylene (B1197577) glycol units can still engage in non-specific interactions with proteins and cell surfaces.
Q2: How does the PEG4 linker in this compound help in reducing non-specific binding?
A2: The PEG4 linker has a dual role. Its main purpose is to increase the hydrophilicity and solubility of the conjugate. This forms a hydration shell around the molecule, which can repel other proteins and reduce non-specific uptake by the reticuloendothelial system. A short PEG chain like PEG4 is generally effective at improving solubility without introducing significant non-specific interactions of its own.
Q3: Can the DBCO group react with molecules other than azides?
A3: The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between DBCO and azides is highly specific. Under physiological conditions, the DBCO group is exceptionally selective for azide (B81097) groups and does not typically react with other functional groups found in biological systems, such as amines or hydroxyls. This bioorthogonality is a key advantage of copper-free click chemistry. However, some studies have shown that under certain conditions, cyclooctynes can react with cysteine residues, though the rate is much lower than the reaction with azides.
Q4: What are the best practices for choosing a buffer for my conjugation reaction to minimize NSB?
A4: Buffer selection is critical. Here are some key considerations:
-
pH: For labeling proteins with DBCO via an NHS ester, a pH between 7.2 and 8.5 is common. For the subsequent copper-free click reaction, a physiological pH of 7.0-7.4 is ideal.
-
Additives: Consider including additives to disrupt non-specific interactions. Non-ionic detergents (e.g., 0.05-0.1% Tween-20) are effective against hydrophobic binding. Increasing salt concentration can reduce ionic interactions.
-
Avoid Interfering Components: When using NHS esters for labeling, avoid buffers containing primary amines, such as Tris, as they will compete for reaction sites. Also, do not use buffers that contain azides, as they will react with the DBCO group.
Q5: Can I use BSA or non-fat dry milk as a blocking agent?
A5: Yes, both are commonly used.
-
Bovine Serum Albumin (BSA): Typically used at a concentration of 1-5%, BSA is effective at blocking non-specific protein-protein interactions. It is particularly useful when detecting phosphoproteins as it does not contain phosphorylated residues.
-
Non-fat Dry Milk: This is a cost-effective option and works well for many applications. However, it contains phosphoproteins and biotin (B1667282), so it should be avoided when detecting phosphorylated proteins or using biotinylated reagents.
Experimental Protocols
Protocol 1: Optimizing Blocking Buffers to Reduce Non-Specific Binding
This protocol helps you determine the most effective blocking buffer for your experiment.
Materials:
-
Your prepared samples (e.g., cells on a slide, protein-coated plate)
-
Phosphate-buffered saline (PBS)
-
PBS with 0.05% Tween-20 (Wash Buffer)
-
Several prepared blocking buffers to test (see table below)
-
Your this compound conjugated detection molecule
-
Negative control samples (that do not contain the target molecule)
Procedure:
-
Preparation: Prepare your samples according to your standard procedure. Include negative controls.
-
Washing: Wash the samples three times with Wash Buffer.
-
Blocking: Add 200 µL of each prepared blocking buffer to a different set of wells/slides. Incubate for at least 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Repeat the washing step as in step 2.
-
Incubation with Conjugate: Add your this compound conjugate to all samples (including negative controls) and incubate according to your standard protocol.
-
Final Washes: Perform a final series of 3-5 washes with the Wash Buffer.
-
Analysis: Analyze the signal from your samples. The most effective blocking buffer is the one that results in the lowest signal in the negative control sample while maintaining a strong signal in the positive sample.
Table of Example Blocking Buffers:
| Blocking Buffer | Composition | Notes |
| BSA-based | 1% BSA in PBS with 0.05% Tween-20 | A good starting point for many applications. |
| 5% BSA in PBS with 0.05% Tween-20 | For more persistent background issues. | |
| Milk-based | 5% non-fat dry milk in PBS with 0.05% Tween-20 | Cost-effective, but not for phospho-protein or biotin detection. |
| Serum-based | 10% normal serum in PBS | Use serum from the same species as your secondary antibody. |
| Detergent-based | PBS with 0.1% Tween-20 | Can be effective for high hydrophobic interactions. |
Protocol 2: General Protein Labeling with an Amine-Reactive DBCO-PEG4 Reagent
This is a general protocol for labeling a protein with a DBCO-PEG4-NHS ester.
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine- and azide-free buffer (e.g., PBS, pH 7.2-8.5)
-
DBCO-PEG4-NHS ester
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the protein at a concentration of 1-5 mg/mL in an appropriate buffer. If necessary, perform a buffer exchange to remove any primary amines or azides.
-
DBCO-PEG4-NHS Ester Preparation: Immediately before use, dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation: Add a 5- to 20-fold molar excess of the DBCO-PEG4-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature or 4-12 hours at 4°C.
-
Purification: Remove unreacted DBCO-PEG4-NHS ester using a desalting column or dialysis.
-
Storage: Store the labeled protein at 2-8°C, protected from light.
Visualizations
Caption: A logical workflow for troubleshooting non-specific binding.
Caption: Workflow for optimizing blocking conditions.
References
TCO-PEG4-DBCO solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TCO-PEG4-DBCO. Here you will find information on addressing solubility issues, detailed experimental protocols, and other common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker used in bioorthogonal chemistry. It contains two reactive groups: a Trans-Cyclooctene (TCO) moiety and a Dibenzocyclooctyne (DBCO) moiety, connected by a 4-unit polyethylene (B3416737) glycol (PEG4) spacer. The TCO group rapidly reacts with tetrazines via an inverse-electron-demand Diels-Alder (iEDDA) reaction, while the DBCO group reacts with azides through a strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2] These reactions are "click chemistry" reactions, meaning they are highly specific and efficient under physiological conditions.[1] The PEG4 spacer is included to increase the hydrophilicity and aqueous solubility of the molecule.[2][3] This linker is commonly used for creating antibody-drug conjugates (ADCs), PROTACs, and for labeling or crosslinking biomolecules.
Q2: I'm having trouble dissolving this compound in my aqueous buffer. Is this normal?
Yes, this is a common issue. Despite the hydrophilic PEG4 spacer, this compound is only partially soluble in water and does not dissolve easily in aqueous buffers. It is recommended to first dissolve the compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution before adding it to your final reaction buffer.
Q3: What is the recommended storage condition for this compound?
This compound should be stored at -20°C in a sealed container, protected from light and moisture. It is important to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent. The TCO group has a short half-life and can isomerize to the less reactive cis-cyclooctene (CCO), so long-term storage is not recommended.
Q4: Can I use buffers containing Tris or sodium azide (B81097) in my reaction?
No. If you are using a derivative of this compound that has an NHS ester group for reaction with primary amines, you must avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction. Additionally, you should not use buffers containing sodium azide if the DBCO moiety is intended to react with an azide on another molecule, as the azide in the buffer will compete in the reaction.
Troubleshooting Guide
Problem 1: this compound precipitates out of solution when added to my aqueous reaction buffer.
-
Potential Cause: The inherent hydrophobicity of the DBCO and TCO moieties can cause the molecule to crash out of solution when the concentration of the organic solvent is too low in the final aqueous buffer.
-
Solution:
-
Prepare a Concentrated Stock Solution: First, dissolve the this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing.
-
Control Final Organic Solvent Concentration: When adding the stock solution to your aqueous reaction buffer (containing your protein or other biomolecule), ensure the final concentration of DMSO or DMF is kept to a minimum, ideally below 10-15%, to avoid precipitating your protein.
-
Stepwise Addition: Add the this compound stock solution to the reaction mixture slowly and with gentle vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Problem 2: My protein/antibody aggregates after conjugation with this compound.
-
Potential Cause 1: Over-labeling: Attaching too many hydrophobic this compound molecules to the surface of a protein can significantly increase its overall hydrophobicity, leading to intermolecular interactions and aggregation.
-
Solution 1: Optimize Molar Ratio: Reduce the molar excess of this compound used in the reaction. Start with a lower linker-to-protein ratio (e.g., 5:1 or 10:1) and empirically determine the optimal ratio that provides sufficient labeling without causing aggregation.
-
Potential Cause 2: Suboptimal Buffer Conditions: The pH and ionic strength of your reaction buffer may not be optimal for maintaining the stability of your protein once it has been modified.
-
Solution 2: Buffer Optimization:
-
pH: Ensure the pH of your buffer is at least one unit away from the isoelectric point (pI) of your protein to maintain surface charge and electrostatic repulsion.
-
Additives: Consider adding solubility-enhancing excipients to your buffer, such as arginine (e.g., 50 mM), or non-ionic detergents (e.g., 0.05% Tween-20).
-
-
Potential Cause 3: High Protein Concentration: Performing the conjugation reaction at a very high protein concentration can increase the likelihood of aggregation.
-
Solution 3: Reduce Protein Concentration: If aggregation is observed, try performing the reaction at a lower protein concentration (e.g., 1-5 mg/mL).
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ≥49.3 mg/mL | |
| Ethanol (EtOH) | ≥51.5 mg/mL | |
| Water | Insoluble | |
| Dichloromethane (DCM) | Soluble | |
| Dimethylformamide (DMF) | Soluble |
Table 2: Recommended Reaction Conditions for Bioconjugation
| Parameter | Recommended Condition | Reference(s) |
| Protein Concentration | 1-5 mg/mL | |
| Linker Stock Solution | 1-10 mM in anhydrous DMSO or DMF | |
| Final Organic Solvent % | <10-15% | |
| Molar Excess of Linker | 1.5 to 20-fold (start low and optimize) | |
| Reaction Temperature | Room temperature or 4°C | |
| Reaction Time | 2-12 hours (can be extended overnight at 4°C) | |
| Reaction pH (for NHS ester reactions) | 7.0 - 9.0 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound to room temperature before opening.
-
Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the vial until the compound is completely dissolved. The solution should be clear.
-
Use the stock solution immediately. It is not recommended to store the stock solution for long periods.
Protocol 2: General Protocol for Protein Modification
This protocol provides a general workflow for conjugating this compound to a protein. This example assumes the use of a this compound derivative with an NHS ester for reaction with primary amines on a protein.
-
Buffer Exchange: Prepare the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound-NHS ester in anhydrous DMSO as described in Protocol 1.
-
Conjugation Reaction:
-
Add the calculated amount of the this compound-NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.
-
Ensure the final concentration of DMSO is below 15%.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Purification: Remove the excess, unreacted this compound-NHS ester using a desalting column (spin or gravity-flow) or through dialysis.
Visualizations
Caption: Workflow for dissolving and conjugating this compound to a protein.
Caption: Troubleshooting decision tree for this compound solubility issues.
References
controlling the degree of labeling with TCO-PEG4-DBCO
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with TCO-PEG4-DBCO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a versatile, bifunctional linker molecule used in bioconjugation and click chemistry.[1][2] It contains two key reactive groups: a TCO (trans-cyclooctene) moiety and a DBCO (dibenzocyclooctyne) moiety, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2]
-
The TCO group reacts with tetrazine-containing molecules through an inverse electron demand Diels-Alder (iEDDA) reaction.[1][2] This reaction is known for its exceptionally fast kinetics.[3]
-
The DBCO group reacts with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][4]
This dual reactivity allows for the creation of complex bioconjugates. For example, it can be used in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs.[1] The PEG4 spacer enhances solubility in aqueous buffers and reduces potential steric hindrance.[3]
Q2: How do I attach this compound to my protein or antibody?
This compound itself does not directly react with proteins. You will need a derivative that contains a protein-reactive group, such as an N-hydroxysuccinimide (NHS) ester (e.g., this compound NHS ester) or a TFP ester. These esters react with primary amines (-NH2) on the side chains of lysine (B10760008) residues and the N-terminus of proteins to form stable amide bonds.[3][5]
Q3: How can I control the degree of labeling (DOL) of my antibody with a DBCO-PEG4-TCO linker?
Controlling the degree of labeling (DOL), or the number of linker molecules attached to each antibody, is crucial for ensuring the efficacy and consistency of your conjugate. The primary way to control the DOL is by adjusting the molar ratio of the DBCO-PEG4-TCO-NHS ester to the antibody during the conjugation reaction.[5]
Other factors that can influence the DOL include:
-
Protein Concentration: Higher protein concentrations may require less of the labeling reagent.[5]
-
Reaction Time and Temperature: Longer incubation times or higher temperatures can lead to a higher DOL.[5][6] Typical conditions are 2 hours at room temperature or overnight at 4°C.[5]
-
pH: The reaction with primary amines is favored at a near-neutral to slightly alkaline pH (typically 6-9).[5]
-
Buffer Composition: It is critical to use a buffer that is free of primary amines (e.g., Tris, glycine) and azides, as these will compete with the intended reaction.[5] Phosphate-buffered saline (PBS) is a commonly used buffer.[5]
Q4: How do I measure the Degree of Labeling (DOL)?
The DOL can be determined using UV-Vis spectrophotometry by measuring the absorbance of the purified antibody-TCO-PEG4-DBCO conjugate at two wavelengths:
-
280 nm (A280): This is the absorbance of the protein.
-
309 nm (A309): This is the absorbance maximum of the DBCO group.[5][7]
The following formulas can be used to calculate the DOL:[5]
-
Calculate the protein concentration: Protein Concentration (M) = [A280 - (A309 * Correction Factor)] / ε_protein Where the correction factor for DBCO's contribution to A280 is approximately 0.90 and ε_protein is the molar extinction coefficient of the protein at 280 nm.[5]
-
Calculate the Degree of Labeling: DOL = (A309 * ε_protein) / ([A280 - (A309 * Correction Factor)] * ε_DBCO) Where ε_DBCO is the molar extinction coefficient of the DBCO group (approximately 12,000 M⁻¹cm⁻¹).[5][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Hydrolyzed NHS/TFP Ester: The ester is moisture-sensitive. | Equilibrate the reagent to room temperature before opening to prevent condensation. Use the reagent immediately after reconstituting.[5] |
| Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine) or azides. | Dialyze or desalt the protein into an appropriate amine and azide-free buffer like PBS before labeling.[5] | |
| Insufficient Labeling Reagent: The molar excess of the this compound linker was too low. | Increase the molar excess of the labeling reagent. Optimization may be required for each specific protein.[5] | |
| Suboptimal Reaction Conditions: Reaction time, temperature, or pH was not optimal. | Optimize conjugation conditions by increasing the incubation time or performing the reaction at a higher temperature (e.g., 37°C). Ensure the pH is between 6 and 9.[5][8] | |
| Protein Aggregation/Precipitation | Increased Hydrophobicity: The conjugate is more hydrophobic than the unlabeled protein. | Add excipients like polysorbates (e.g., Tween 20) or polyethylene glycols to the buffer to prevent aggregation.[9][10] |
| Inappropriate Buffer Conditions: The pH of the solution is close to the isoelectric point (pI) of the protein. | Adjust the buffer pH to be at least one unit away from the protein's pI to increase solubility.[9][10] | |
| High Conjugate Concentration: The concentration of the final product is too high. | Test a range of final concentrations to find the optimal level that minimizes aggregation.[10] | |
| Freeze-Thaw Cycles: Repeated freezing and thawing can lead to aggregation. | Aliquot the purified conjugate into smaller volumes to avoid multiple freeze-thaw cycles.[9] | |
| Poor Recovery After Purification | Column Overload: Too much protein was loaded onto the chromatography column. | Ensure the column is not overloaded. |
| Precipitated Protein: Aggregates in the sample are being lost during purification. | Check for and remove any precipitated protein from the sample before loading it onto the column.[9] |
Experimental Protocols
Protocol 1: Antibody Labeling with this compound NHS Ester
This protocol describes the general procedure for labeling a primary amine-containing protein, such as an antibody, with a this compound NHS ester.
Materials:
-
Antibody (1-5 mg/mL in amine-free, azide-free buffer like PBS)
-
This compound NHS Ester
-
Anhydrous DMSO or DMF[5]
-
Reaction Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns for purification[11]
Procedure:
-
Prepare the Antibody: Ensure the antibody is in an appropriate amine-free and azide-free buffer at a concentration of 1-5 mg/mL.[5] If the buffer contains interfering substances like Tris or glycine, perform a buffer exchange using a desalting column.[11]
-
Prepare the Labeling Reagent: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[5]
-
Calculate Reagent Volume: Determine the volume of the 10 mM this compound NHS ester stock solution needed to achieve the desired molar excess. A starting point is a 20-fold molar excess of the linker to the antibody.[3]
-
Reaction: Add the calculated volume of the labeling reagent to the antibody solution. Mix gently.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[5]
-
Quenching (Optional but Recommended): Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[11]
-
Purification: Remove excess, unreacted this compound NHS ester using a desalting column or dialysis.[5][11]
-
Characterization: Determine the Degree of Labeling (DOL) using UV-Vis spectrophotometry as described in the FAQ section.
Protocol 2: Click Chemistry Reaction (SPAAC)
This protocol outlines the reaction between a DBCO-labeled antibody and an azide-containing molecule.
Materials:
-
DBCO-labeled antibody (in azide-free buffer)
-
Azide-containing molecule
-
Reaction Buffer (e.g., PBS)
Procedure:
-
Prepare Reactants: Ensure both the DBCO-labeled antibody and the azide-containing molecule are in an azide-free buffer like PBS.[12]
-
Reaction: Mix the DBCO-labeled antibody with the azide-labeled molecule. A molar excess of 1.5 to 10 equivalents of one of the coupling partners can be used to drive the reaction.[5]
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight (at least 12 hours).[5] For potentially slower reactions, incubation can be extended to 24-48 hours.[6]
-
Purification (Optional): Depending on the downstream application, the conjugate may be used directly or purified to remove any unreacted components.[5]
Data Presentation
Table 1: Recommended Molar Excess of NHS-Ester Linker for Antibody Labeling
| Antibody Concentration | Recommended Molar Excess (Linker:Antibody) |
| 1-5 mg/mL | 20-fold |
Note: This is a starting recommendation and may require optimization for your specific antibody and desired DOL.[5]
Table 2: Typical Reaction Conditions for SPAAC (DBCO + Azide)
| Parameter | Recommended Condition | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | The more abundant or less critical component should be in excess.[6] |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.[6] |
| Reaction Time | 4-12 hours at room temperature | Can be extended to overnight at 4°C.[5] |
| Buffer | Azide-free buffer (e.g., PBS) | Azide in the buffer will react with DBCO.[5] |
Visualizations
Caption: Workflow for labeling an antibody with this compound-NHS Ester.
Caption: Two-step conjugation process using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. interchim.fr [interchim.fr]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. furthlab.xyz [furthlab.xyz]
- 12. documents.thermofisher.com [documents.thermofisher.com]
TCO-PEG4-DBCO Reaction Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving the TCO-PEG4-DBCO heterobifunctional linker.
The this compound linker facilitates the creation of complex bioconjugates by connecting two different molecules through two distinct, high-efficiency bioorthogonal reactions: the Trans-Cyclooctene (TCO) and tetrazine (Tz) ligation, and the Dibenzocyclooctyne (DBCO) and azide (B81097) (N₃) ligation.[1][2] This guide addresses the optimization of reaction time and temperature for both of these chemistries independently.
Section 1: TCO-Tetrazine Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation
The reaction between a TCO group and a tetrazine is an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3][4] It is renowned for its exceptional speed, often cited as the fastest bioorthogonal reaction currently available.[4] This catalyst-free reaction proceeds rapidly under mild, aqueous conditions, forming a stable dihydropyridazine (B8628806) bond and releasing nitrogen gas as the only byproduct.
Frequently Asked Questions (FAQs): TCO-Tetrazine Ligation
Q1: What are the typical reaction times and temperatures for the TCO-tetrazine reaction? A1: The reaction is exceptionally fast and is often completed within 30 to 60 minutes at room temperature. For less reactive partners or very low concentrations, the incubation time can be extended up to 2 hours, or even overnight at 4°C. To further accelerate the reaction, temperatures of 37°C or 40°C can be used. In some cases, with highly reactive components, the reaction can yield over 90% product in just five minutes.
Q2: How does stoichiometry affect the reaction? A2: To drive the reaction to completion, it is common to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule. A good starting point is a 1.05 to 1.5-fold molar excess of the tetrazine component.
Q3: What are the optimal buffer and pH conditions? A3: The TCO-tetrazine ligation is robust and works well in a variety of aqueous buffers, with Phosphate-Buffered Saline (PBS) being a common choice. The reaction is efficient across a pH range of 6 to 9.
Q4: How can I monitor the progress of the TCO-tetrazine reaction? A4: Reaction progress can be conveniently monitored spectrophotometrically by observing the disappearance of the tetrazine's characteristic absorption band, which typically falls between 510 and 550 nm.
Quantitative Data: TCO-Tetrazine Reaction Parameters
| Parameter | Recommended Range/Value | Notes | Citations |
| Second-Order Rate Constant (k₂) | 800 - 30,000 M⁻¹s⁻¹ | Varies based on the specific TCO and tetrazine structures. Some highly reactive pairs can reach up to 3.3 x 10⁶ M⁻¹s⁻¹. | |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C (slower) or accelerated at 37-40°C. | |
| Reaction Time | 30 - 60 minutes | Can be extended to 2 hours or overnight for challenging conjugations. | |
| pH Range | 6.0 - 9.0 | The reaction is generally insensitive to pH within this range. | |
| Stoichiometry | 1.05 - 1.5 molar excess of tetrazine | Helps to ensure complete consumption of the TCO-labeled molecule. |
Troubleshooting Guide: TCO-Tetrazine Ligation
| Problem | Potential Cause | Recommended Solution | Citations |
| Low Conjugation Yield | Suboptimal reaction time or temperature. | Increase incubation time or perform the reaction at 37°C to accelerate kinetics. | |
| Inaccurate quantification of reactants. | Re-quantify starting materials. Ensure accurate molar ratios are used. | ||
| Degradation of TCO moiety. | TCO can isomerize to the less reactive cis-cyclooctene (CCO) over time. Use reagents promptly after preparation and store them properly at -20°C. | ||
| Inconsistent Results | Variability in reaction setup. | Ensure consistent buffer conditions, pH, temperature, and reactant concentrations between experiments. |
Section 2: DBCO-Azide Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The reaction between a DBCO group and an azide is a strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups. While very efficient, it is generally slower than the TCO-tetrazine ligation.
Frequently Asked Questions (FAQs): DBCO-Azide Ligation
Q1: What are the typical reaction times and temperatures for the DBCO-azide reaction? A1: DBCO-azide reactions are typically performed at room temperature for 4-12 hours. For convenience, the reaction can also be run overnight at 4°C, though this requires at least 12 hours. To increase the reaction rate, incubation can be performed at 37°C.
Q2: What is the optimal stoichiometry for a SPAAC reaction? A2: Using a molar excess of one of the coupling partners (typically the less complex or more abundant one) can significantly increase conjugation efficiency. A molar excess ranging from 1.5 to 20-fold is often recommended.
Q3: What buffer conditions should I use? A3: The SPAAC reaction is efficient at physiological pH (7.0-7.4). Standard buffers like PBS are suitable. It is critical to avoid buffers containing azides (e.g., sodium azide as a preservative), as they will compete with the azide-labeled molecule and react with the DBCO group.
Q4: I'm observing high background signal or non-specific binding. What could be the cause? A4: The DBCO group is hydrophobic and can sometimes cause non-specific binding to proteins or cell membranes. To mitigate this, consider adding a non-ionic detergent like 0.05-0.1% Tween-20 to your wash buffers, increasing the concentration of your blocking agent (e.g., BSA), or filtering your DBCO-conjugate solution to remove aggregates.
Quantitative Data: DBCO-Azide Reaction Parameters
| Parameter | Recommended Range/Value | Notes | Citations |
| Second-Order Rate Constant (k₂) | ~1 - 2 M⁻¹s⁻¹ | Significantly slower than the TCO-tetrazine reaction. | |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C (longer time) or 37°C (shorter time). | |
| Reaction Time | 4 - 12 hours | Can be extended to overnight (>12 hours) at 4°C. Longer times may be needed for dilute samples. | |
| pH Range | 7.0 - 7.4 | Optimal performance is observed at or near physiological pH. | |
| Stoichiometry | 1.5 - 20 molar excess of one partner | Drives the reaction towards completion, especially important given the slower kinetics. |
Troubleshooting Guide: DBCO-Azide Ligation
| Problem | Potential Cause | Recommended Solution | Citations |
| Low or No Conjugation | Suboptimal reaction conditions. | Optimize by increasing the concentration of reactants, increasing the incubation time, or performing the reaction at 37°C. | |
| One or more coupling partners were not successfully labeled with Azide or DBCO. | Confirm the success of the initial labeling steps before proceeding with the click reaction. | ||
| Buffer contains competing azides. | Ensure all buffers are free of sodium azide or other azide-containing compounds. | ||
| High Background Signal | Hydrophobic binding of the DBCO group. | Add a non-ionic detergent (e.g., 0.05% Tween-20) to wash buffers. Increase concentration and/or duration of blocking steps (e.g., 1-5% BSA). | |
| Aggregation of the DBCO-conjugate. | Filter the conjugate solution through a 0.22 µm spin filter before use to remove aggregates. |
Visualizations and Protocols
Diagrams
Caption: Reaction scheme for dual conjugation using this compound.
Caption: General experimental workflow for a two-step conjugation.
Caption: Troubleshooting logic for low final conjugate yield.
General Experimental Protocols
Protocol 1: TCO-Tetrazine Ligation This protocol provides a general guideline. Optimal conditions may vary based on the specific biomolecules.
-
Preparation: Dissolve the TCO-containing molecule and the tetrazine-containing molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Reaction: Add the tetrazine-labeled molecule to the TCO-labeled molecule. A 1.05-1.5 molar excess of the tetrazine reagent is recommended.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. For sensitive proteins, the reaction can be performed at 4°C for 2 hours to overnight.
-
Purification (Optional): If necessary, remove unreacted components using a suitable method such as size-exclusion chromatography (SEC) or dialysis.
Protocol 2: DBCO-Azide Ligation This protocol is a general guideline for a SPAAC reaction.
-
Preparation: Dissolve the DBCO-labeled protein (or other molecule) and the azide-labeled molecule in an azide-free reaction buffer (e.g., PBS, pH 7.4).
-
Reaction: Add the DBCO-labeled molecule to the azide-labeled molecule. A molar excess of one component (e.g., 1.5-10 equivalents of the smaller molecule) is often used to drive the reaction.
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight. The reaction can be accelerated by incubating at 37°C.
-
Purification: Purify the final conjugate to remove excess, unreacted reagents. SEC, dialysis, or other appropriate purification methods can be used.
References
Technical Support Center: TCO-PEG4-DBCO Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of buffer pH on TCO-PEG4-DBCO conjugation. It is designed for researchers, scientists, and drug development professionals to help navigate potential challenges during their bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation?
The optimal pH for the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between DBCO and an azide (B81097) is generally in the range of 6.0 to 9.0.[1][2][3] Near-neutral pH (7.0-7.4) is most commonly used and provides a good balance between reaction efficiency and the stability of the biomolecules involved.[1][4]
Q2: How does pH affect the stability of the DBCO moiety?
The dibenzocyclooctyne (DBCO) group is generally stable in aqueous solutions within a pH range of 6 to 9. However, prolonged exposure to strong acidic conditions should be avoided as it can lead to the degradation of the DBCO ring. While stable for typical reaction times at room temperature in buffers like PBS (pH 7.4), some degradation can occur over extended periods. For long-term storage, it is recommended to keep DBCO-containing reagents as a solid at -20°C, protected from light and moisture.
Q3: How does pH affect the stability of the TCO moiety?
Trans-cyclooctene (TCO) is susceptible to isomerization to its less reactive cis-cyclooctene (CCO) form. This process can be influenced by several factors, including pH. While generally stable in the physiological pH range of 6.0-8.0, exposure to harsh pH conditions can affect its stability. Additionally, the presence of thiols can promote this isomerization.
Q4: Can I use any buffer for the conjugation reaction?
Buffer selection is critical. While buffers such as PBS (pH 7.4), HEPES, and borate (B1201080) are commonly used, it's important to avoid buffers containing primary amines (e.g., Tris, glycine) if you are using an N-hydroxysuccinimide (NHS) ester to attach the TCO or DBCO moiety to your molecule of interest, as these will compete with the intended reaction. Some studies have shown that the choice of buffer can influence the reaction rate, with HEPES buffer sometimes resulting in faster kinetics compared to PBS.
Q5: My conjugation yield is low. Could the buffer pH be the issue?
Yes, suboptimal buffer pH is a common reason for low conjugation yield. If the pH is too low or too high, it can affect the stability of the TCO or DBCO group and the reactivity of the functional groups involved in the ligation. It is crucial to ensure your buffer is within the optimal pH range of 6.0-9.0 for the SPAAC reaction.
Troubleshooting Guide
| Observation | Possible Cause | Recommended Action |
| Low or no conjugation | Suboptimal buffer pH: The pH of the reaction buffer is outside the optimal range (6.0-9.0), affecting the stability and reactivity of TCO or DBCO. | Verify the pH of your buffer before starting the reaction. Adjust as necessary to be within the 7.0-8.0 range for most applications. |
| Degradation of DBCO: The DBCO moiety has degraded due to prolonged exposure to acidic conditions or improper storage. | Prepare fresh aqueous solutions of DBCO reagents for each experiment. For long-term storage, keep DBCO reagents as a solid at -20°C. | |
| Isomerization of TCO: The TCO group has isomerized to the less reactive CCO form. | Avoid prolonged storage of TCO reagents in solution. Protect from light and consider the use of radical inhibitors if thiols are present. | |
| Incorrect buffer composition: The buffer contains primary amines (e.g., Tris) that are interfering with the initial labeling step (if using NHS esters). | Use an amine-free buffer such as PBS, HEPES, or borate for the reaction. | |
| Inconsistent results | Buffer variability: Inconsistent preparation of the buffer leading to pH variations between experiments. | Prepare a large batch of buffer and validate the pH before each use to ensure consistency. |
| Temperature fluctuations: Reaction temperature is not controlled, affecting reaction kinetics. | Perform the conjugation at a consistent, controlled temperature. Room temperature is often sufficient, but 4°C for longer incubations or 37°C can also be used. |
Stability of DBCO in Aqueous Buffers
The following table summarizes the stability of a DBCO-containing compound in various aqueous solutions.
| pH | Temperature (°C) | Time (hours) | Remaining Intact DBCO (%) | Notes |
| 5.0 | 25 | 24 | 85 - 90% | Potential for slow acid-mediated degradation of DBCO. |
| 7.4 (PBS) | 4 | 48 | >95% | Optimal short-term storage for working solutions. |
| 7.4 (PBS) | 25 | 24 | 90 - 95% | Good stability for typical reaction times at room temperature. |
| 7.4 (PBS) | 37 | 24 | 80 - 85% | Increased temperature can accelerate degradation. |
| 8.5 | 25 | 24 | 90 - 95% | Generally stable. |
Experimental Protocols
Protocol 1: General this compound Conjugation
This protocol outlines a general procedure for conjugating a TCO-modified molecule to a DBCO-modified molecule.
Materials:
-
TCO-modified molecule in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-modified molecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Reaction buffer: Amine-free and azide-free buffer, e.g., 1x PBS, pH 7.4.
Procedure:
-
Reactant Preparation: Dissolve the TCO- and DBCO-modified molecules in the reaction buffer to their desired concentrations.
-
Reaction Incubation: Mix the TCO- and DBCO-containing solutions. A common starting point is a 1.5 to 10-fold molar excess of one reactant over the other to drive the reaction to completion.
-
Incubate the reaction mixture. Typical reaction times are between 2 to 12 hours at room temperature or overnight at 4°C. The reaction can be performed at 37°C to potentially increase the reaction rate.
-
Purification: Remove excess, unreacted material using an appropriate method such as size exclusion chromatography (SEC), dialysis, or spin desalting columns.
Protocol 2: Aqueous Stability Assessment of DBCO by HPLC
This protocol allows for the quantification of the stability of a DBCO-containing molecule in a specific buffer.
Materials:
-
DBCO-containing molecule
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)
-
Reverse-Phase HPLC (RP-HPLC) with a C18 column
-
UV Detector (monitoring at ~309 nm for DBCO)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
Procedure:
-
Prepare Stock Solution: Dissolve the DBCO-containing molecule in anhydrous DMSO to a concentration of 10 mM.
-
Prepare Working Solution: Dilute the stock solution into the aqueous buffer of choice to a final concentration of 1 mM.
-
Time-Course Analysis:
-
Immediately after preparation (T=0), inject an aliquot of the working solution into the HPLC system.
-
Incubate the remaining working solution at a desired temperature (e.g., 25°C).
-
At various time points (e.g., 1, 4, 8, 24 hours), inject aliquots onto the HPLC.
-
-
Data Analysis:
-
Monitor the chromatograms for the peak corresponding to the intact DBCO-containing molecule (absorbance at ~309 nm).
-
Integrate the peak area for each time point.
-
Calculate the percentage of intact reagent remaining at each time point relative to the T=0 peak area.
-
Visual Guides
References
Validation & Comparative
Mastering Bioconjugation: A Comparative Guide to Validating TCO-PEG4-DBCO Chemistry
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the successful and verifiable linkage of molecules is paramount. The TCO-PEG4-DBCO linker, a key player in copper-free click chemistry, offers a powerful tool for creating stable bioconjugates. This guide provides an objective comparison of methods to validate this compound conjugation, contrasting its performance with alternative techniques and offering detailed experimental support for your research.
The validation of a bioconjugation reaction is not merely a confirmatory step; it is a critical component of quality control that ensures the reliability, reproducibility, and efficacy of the final product, be it an antibody-drug conjugate (ADC), a targeted imaging agent, or a sophisticated research tool. This guide will delve into the primary methods for validating this compound conjugation and compare this chemistry to other common bioconjugation techniques.
Performance Comparison: this compound vs. Alternatives
The selection of a conjugation chemistry is a critical decision in the design of bioconjugates. The this compound linker, which participates in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, is prized for its bioorthogonality and efficiency. However, a comprehensive evaluation requires comparison with other established methods.
| Feature | This compound (SPAAC) | Maleimide-Thiol | NHS Ester-Amine | Sortase-Mediated Ligation |
| Reaction Rate | Fast to Very Fast (k₂ ≈ 1 M⁻¹s⁻¹)[1] | Fast | Moderate to Fast | Slow to Moderate |
| Specificity | High (Bioorthogonal) | High for Thiols | Moderate (Reacts with primary amines, e.g., Lysine) | Very High (Site-specific) |
| Stability of Linkage | Very High (Stable triazole) | Moderate (Potential for retro-Michael addition) | High (Stable amide bond) | High (Stable peptide bond) |
| Biocompatibility | Excellent (Copper-free)[2] | Good | Good | Excellent (Enzymatic) |
| Reaction Conditions | Mild (Aqueous buffer, room temp)[2] | Mild (pH 6.5-7.5)[3] | Mild (pH 7-9) | Specific buffer with Ca²⁺ |
| Prerequisites | Introduction of azide (B81097) and DBCO moieties | Presence of free thiol and maleimide (B117702) groups | Presence of primary amine and NHS ester | Engineered recognition motifs (e.g., LPXTG) |
Experimental Protocols for Validating this compound Conjugation
Accurate validation of conjugation success is crucial. The following are detailed protocols for the most common and effective analytical techniques.
Mass Spectrometry (MS) for Definitive Confirmation
Mass spectrometry provides the most unequivocal evidence of successful conjugation by measuring the precise molecular weight of the conjugate.
Protocol: LC-MS Analysis of a this compound Conjugated Antibody
-
Sample Preparation:
-
Purify the conjugated antibody from excess reagents using size-exclusion chromatography (SEC) or a desalting column.
-
If necessary, deglycosylate the antibody using an enzyme like PNGase F to reduce heterogeneity and simplify the mass spectrum.
-
The final sample should be in a volatile buffer suitable for MS, such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate.[4]
-
-
Liquid Chromatography (LC) Separation:
-
Column: A reverse-phase column suitable for proteins (e.g., C4 or C8).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes is a good starting point.
-
-
Mass Spectrometry (MS) Analysis:
-
Ionization Source: Electrospray Ionization (ESI).
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass determination.
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the zero-charge masses of the unconjugated antibody and the various conjugated species. The mass shift will correspond to the mass of the this compound linker plus the conjugated molecule. This allows for the calculation of the drug-to-antibody ratio (DAR) in ADCs.
-
Hydrophobic Interaction Chromatography (HIC) for Distribution Analysis
HIC is a powerful technique for separating proteins based on their hydrophobicity. Since the addition of a this compound-linked payload often increases the hydrophobicity of a protein, HIC can be used to separate and quantify different conjugation species.
Protocol: HIC Analysis of a this compound Conjugated Antibody
-
Sample Preparation:
-
The purified conjugate can typically be used directly. Ensure the sample is in a buffer with high salt concentration to promote binding to the HIC column.
-
-
HIC Analysis:
-
Column: A HIC column with a suitable stationary phase (e.g., Butyl or Phenyl).
-
Mobile Phase A (High Salt): 2 M ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.
-
Gradient: A descending salt gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
-
Data Analysis:
-
The unconjugated antibody will elute first, followed by species with increasing numbers of conjugated molecules (and thus, increasing hydrophobicity).
-
The peak areas can be used to determine the relative abundance of each species and calculate the average degree of conjugation.
-
UV-Vis Spectroscopy for Degree of Labeling (DOL)
A straightforward method to estimate the average number of DBCO groups per protein is by measuring the absorbance of the protein and the DBCO chromophore.
Protocol: UV-Vis Spectroscopy for DOL Determination
-
Measurement:
-
Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and 309 nm (A309). The peak at ~309 nm is characteristic of the DBCO group.
-
-
Calculations:
-
Calculate the protein concentration using the Beer-Lambert law (A = εbc), correcting for the absorbance of the DBCO group at 280 nm. A correction factor may be necessary.
-
Calculate the concentration of the DBCO moiety using its molar extinction coefficient (ε ≈ 12,000 M⁻¹cm⁻¹ at 309 nm).
-
The Degree of Labeling (DOL) is the molar ratio of DBCO to the protein.
-
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
By employing these robust validation techniques and understanding the comparative performance of different conjugation chemistries, researchers can confidently advance their development of precisely engineered bioconjugates for a wide range of applications in medicine and life sciences.
References
A Comparative Guide to Analytical Methods for TCO-PEG4-DBCO Bioconjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of bioconjugation is rapidly evolving, demanding robust and precise analytical methodologies to ensure the quality, efficacy, and safety of novel biotherapeutics. The TCO-PEG4-DBCO linker, a heterobifunctional molecule, has gained prominence for its role in advanced bioconjugation strategies, leveraging the power of two distinct "click" chemistries: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction. This guide provides an objective comparison of the analytical methods for this compound bioconjugates against other common ligation techniques, supported by experimental data and detailed protocols.
Performance Comparison of Bioconjugation Chemistries
The choice of conjugation chemistry is a critical decision in the development of bioconjugates, directly impacting reaction efficiency, specificity, and the stability of the final product. The this compound linker offers versatility by enabling two orthogonal, copper-free click reactions. A comparison with other prevalent bioconjugation methods is essential for selecting the optimal strategy.
Table 1: Quantitative Comparison of Reaction Kinetics
| Bioconjugation Reaction | Reactive Partners | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| IEDDA (TCO-tetrazine) | trans-Cyclooctene (TCO) + Tetrazine | 1 - 10⁶[1] | Exceptionally fast kinetics, catalyst-free, and highly bioorthogonal. Ideal for in vivo applications and reactions with low concentrations of reactants.[1] |
| SPAAC (DBCO-azide) | Dibenzocyclooctyne (DBCO) + Azide | 10⁻³ - 1[1] | Catalyst-free and highly biocompatible. The reaction rate is dependent on the specific strained alkyne used.[1] |
| CuAAC | Terminal Alkyne + Azide | 10¹ - 10⁴[1] | Requires a copper(I) catalyst, which can be toxic to cells, necessitating careful ligand selection for biological applications. |
| Maleimide-Thiol | Maleimide + Thiol | ~10² - 10³ | Highly selective for thiols at pH 6.5-7.5. The stability of the resulting thioether bond can be a concern. |
| Sortase-Mediated Ligation | LPXTG motif + (Gly)n-nucleophile | Enzyme-dependent | Offers absolute site-specificity, leading to homogenous products. Slower reaction kinetics compared to click chemistries. |
Table 2: Comparative Stability of Bioconjugation Linkages
| Linkage Chemistry | Resulting Bond | Stability Considerations |
| IEDDA & SPAAC | Triazole | Generally considered highly stable under physiological conditions. |
| Maleimide-Thiol | Thioether | Susceptible to retro-Michael addition and exchange with thiols like albumin in serum, which can lead to premature drug release. Ring-opening hydrolysis of the succinimide (B58015) moiety can improve stability. |
| Sortase-Mediated Ligation | Amide Bond | Highly stable under physiological conditions. |
Core Analytical Techniques for Bioconjugate Characterization
A multi-faceted analytical approach is crucial for the comprehensive characterization of bioconjugates, ensuring identity, purity, homogeneity, and stability.
Figure 1. General analytical workflow for the characterization of bioconjugates.
Purity and Integrity Assessment
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique to assess the apparent molecular weight and purity of the bioconjugate. Analysis under reducing and non-reducing conditions can confirm the integrity of the protein scaffold, such as an antibody, post-conjugation.
Identity and Mass Confirmation
Mass Spectrometry (MS) , particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF), is indispensable for confirming the identity of the bioconjugate. It provides an accurate mass measurement of the intact conjugate, allowing for the verification of successful conjugation and the determination of the number of attached molecules.
Homogeneity and Drug-to-Antibody Ratio (DAR) Determination
For antibody-drug conjugates (ADCs), the drug-to-antibody ratio (DAR) is a critical quality attribute.
Hydrophobic Interaction Chromatography (HIC-HPLC) is the gold standard for determining the DAR and the distribution of different drug-loaded species for cysteine-linked ADCs. The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated drugs.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can also be used to determine the DAR, often after reduction of the ADC to separate the light and heavy chains. This method provides an orthogonal approach to HIC-HPLC.
Stability Assessment
High-Performance Liquid Chromatography (HPLC) is a key method for assessing the stability of bioconjugates in various matrices, such as plasma or serum. By monitoring the disappearance of the parent bioconjugate peak and the appearance of degradation products over time, the half-life of the conjugate can be determined.
Detailed Experimental Protocols
Protocol 1: RP-HPLC for Intact Bioconjugate Analysis
This protocol is a general guideline for the analysis of intact protein bioconjugates.
Materials:
-
Bioconjugate sample
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
RP-HPLC column suitable for proteins (e.g., C4 or C8)
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µg of the bioconjugate sample.
-
Elute the sample using a linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the absorbance at 280 nm.
-
The retention time of the bioconjugate will be different from the unconjugated protein, allowing for the assessment of conjugation efficiency and purity.
Figure 2. Experimental workflow for RP-HPLC analysis of bioconjugates.
Protocol 2: HIC-HPLC for DAR Determination of ADCs
This protocol provides a general method for determining the drug-to-antibody ratio of an ADC.
Materials:
-
ADC sample
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
HIC column (e.g., Butyl or Phenyl)
Procedure:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes at a flow rate of 0.5-1.0 mL/min.
-
Monitor the absorbance at 280 nm.
-
Peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4) will be resolved. The weighted average DAR can be calculated from the peak areas.
Protocol 3: LC-MS for Intact Mass Analysis
This protocol outlines a general procedure for confirming the mass of an intact bioconjugate.
Materials:
-
Purified bioconjugate sample
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
LC-MS system with a suitable column for protein separation
Procedure:
-
Desalt the bioconjugate sample using a suitable method.
-
Inject the sample into the LC-MS system.
-
Separate the bioconjugate from any impurities using a shallow gradient.
-
Acquire the mass spectrum of the intact bioconjugate.
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass. The mass shift compared to the unconjugated protein confirms the successful conjugation and can be used to determine the number of attached linkers/payloads.
Protocol 4: UV-Vis Spectroscopy for Degree of Labeling (DOL)
This is a straightforward method to estimate the average number of chromophore-containing molecules conjugated to a protein.
Materials:
-
Purified bioconjugate solution
-
UV-Vis spectrophotometer
-
Quartz cuvette
Procedure:
-
Measure the absorbance of the bioconjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of the conjugated molecule (Amax).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the conjugated molecule at 280 nm.
-
Calculate the concentration of the conjugated molecule using its molar extinction coefficient at Amax.
-
The DOL is the molar ratio of the conjugated molecule to the protein.
Conclusion
The analytical characterization of this compound bioconjugates requires a suite of orthogonal methods to ensure a comprehensive understanding of the product's quality attributes. While the underlying click chemistries of the this compound linker offer significant advantages in terms of reaction speed and biocompatibility, rigorous analytical validation is paramount. The choice of analytical techniques will be dictated by the specific nature of the bioconjugate and the regulatory requirements. This guide provides a foundational framework for researchers to develop and implement robust analytical strategies for their this compound bioconjugates and to objectively compare them with alternative conjugation platforms.
References
Navigating Bioconjugation: A Comparative Guide to TCO-PEG4-DBCO Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals at the forefront of bioconjugation, the choice of linker is paramount to the success of novel therapeutics and diagnostics. Among the arsenal (B13267) of bioorthogonal tools, the TCO-PEG4-DBCO linker has emerged as a versatile and powerful option. This guide provides an in-depth comparison of this compound with other common conjugation reagents, supported by mass spectrometry data and detailed experimental protocols to inform your research and development decisions.
The this compound linker is a heterobifunctional molecule that incorporates two distinct bioorthogonal reactive groups: a trans-cyclooctene (B1233481) (TCO) and a dibenzocyclooctyne (DBCO) moiety, separated by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer. This unique architecture allows for a dual-click chemistry approach, enabling precise and efficient conjugation of biomolecules. The TCO group rapidly reacts with tetrazines via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, while the DBCO group undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules. These reactions are highly specific and can proceed in complex biological media without the need for cytotoxic copper catalysts, making them ideal for the construction of sophisticated biomolecular architectures such as antibody-drug conjugates (ADCs).
Performance Comparison of this compound and Alternative Linkers
The performance of a linker in bioconjugation is assessed by several factors, including reaction efficiency, kinetics, stability of the resulting conjugate, and the potential for side reactions. Mass spectrometry is an indispensable tool for quantifying these parameters. Below is a comparative summary of this compound with other widely used linkers.
| Linker | Reactive Groups | Reaction Type | Key Advantages | Potential Disadvantages | Mass Spectrometry Observations |
| This compound | TCO and DBCO | iEDDA and SPAAC | - Orthogonal reactivity enables dual conjugations- Fast reaction kinetics- High biocompatibility (copper-free) | - TCO moiety can be sensitive to isomerization- Potential for hydrophobic interactions with proteins, masking reactivity | - Allows for precise monitoring of each conjugation step- Fragmentation patterns can elucidate the structure of the final conjugate |
| DBCO-PEG4-Maleimide | DBCO and Maleimide (B117702) | SPAAC and Thiol-Michael Addition | - Well-established maleimide chemistry for cysteine conjugation- High reaction efficiency with thiols | - Maleimide hydrolysis can be a competing reaction- Potential for off-target reactions with other nucleophiles | - Hydrolysis of the maleimide group can be detected as a mass shift- Stable thioether bond is readily confirmed by MS |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester and Maleimide | Amide bond formation and Thiol-Michael Addition | - Widely used and well-characterized- Relatively low cost | - NHS esters are susceptible to hydrolysis- Requires sequential reactions and careful pH control | - Incomplete reactions and hydrolysis products are easily identified- Fragmentation can confirm the integrity of the linker |
Mass Spectrometry Analysis of this compound Conjugates
Mass spectrometry is a cornerstone technique for the characterization of this compound and its conjugates. It provides crucial information on the identity, purity, and stability of the synthesized biomolecules.
Expected Mass Spectrometry Data for this compound
The molecular formula for this compound is C₃₈H₄₉N₃O₈, with a monoisotopic mass of approximately 675.35 g/mol . In a typical electrospray ionization mass spectrum, one would expect to observe the protonated molecule [M+H]⁺ at m/z 676.36, as well as other adducts such as [M+Na]⁺ at m/z 698.34.
A related compound, DBCO-PEG4-SS-TCO, shows a clear mass spectrum that can be used as a reference for the types of ions that might be observed.
Fragmentation Analysis
-
TCO Moiety: The trans-cyclooctene ring is susceptible to fragmentation, which can be useful for structural confirmation.
-
DBCO Moiety: The dibenzocyclooctyne group is relatively stable, but can undergo characteristic fragmentation under collision-induced dissociation, aiding in its identification within a larger conjugate.
-
PEG4 Spacer: The polyethylene glycol chain typically fragments via cleavage of the C-O bonds, resulting in a characteristic series of neutral losses of 44 Da (C₂H₄O).
Experimental Protocols
Detailed and robust experimental protocols are essential for successful bioconjugation and subsequent analysis.
General Protocol for LC-MS Analysis of this compound Conjugates
This protocol provides a general workflow for the analysis of a protein conjugate formed using the this compound linker.
1. Sample Preparation:
- Desalt the protein conjugate sample using a suitable method, such as size-exclusion chromatography (e.g., a Zeba™ Spin Desalting Column) to remove excess linker and other small molecules.
- Dilute the desalted sample to a final concentration of 0.1-1 mg/mL in an appropriate buffer for LC-MS analysis (e.g., 0.1% formic acid in water).
2. Liquid Chromatography:
- Column: A reversed-phase column suitable for protein analysis (e.g., C4 or C8).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 5-10 µL.
3. Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Mass Analyzer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended for accurate mass measurement.
- Scan Range: A wide scan range (e.g., m/z 300-4000) to detect the intact conjugate and any fragments.
- Data Analysis: Deconvolute the raw data to determine the mass of the intact conjugate. Analyze the fragmentation data (MS/MS) to confirm the structure.
Protocol for Monitoring Conjugation Reactions
Caption: Workflow for monitoring a bioconjugation reaction using LC-MS.
Signaling Pathways and Experimental Workflows
The this compound linker is frequently employed in the development of ADCs for targeted cancer therapy. The following diagram illustrates a simplified signaling pathway of ADC action and the corresponding experimental workflow for its evaluation.
Caption: Simplified ADC mechanism and corresponding experimental workflow.
A Comparative Guide to HPLC Purification of TCO-PEG4-DBCO
For researchers and professionals in drug development and chemical biology, the purity of bioorthogonal linkers like TCO-PEG4-DBCO is paramount for successful and reproducible conjugation outcomes. High-Performance Liquid Chromatography (HPLC) is a principal technique for both the analysis and purification of such reagents. This guide provides a comparative overview of two common reverse-phase HPLC (RP-HPLC) methods for purifying this compound, offering insights into how column and mobile phase selection can be tailored to meet specific laboratory needs, from analytical-scale purity checks to preparative-scale isolation.
Comparison of HPLC Purification Methods
The selection of an appropriate HPLC method is a balance between resolution, speed, and compatibility with downstream applications, such as mass spectrometry (MS). This compound is a relatively hydrophobic molecule due to the presence of the TCO and DBCO moieties, which dictates the general conditions for reverse-phase chromatography. Below is a comparison of two distinct RP-HPLC methods.
| Parameter | Method A: TFA-Modified (Isocratic) | Method B: Formic Acid-Modified (Gradient) |
| Stationary Phase (Column) | C18 (e.g., 10 µm, 10 x 250 mm) | C8 (e.g., 5 µm, 4.6 x 150 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Formic Acid (FA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | 0.1% Formic Acid (FA) in Acetonitrile |
| Elution Type | Isocratic (e.g., 70% Mobile Phase B) | Gradient (e.g., 5% to 95% B over 30 min) |
| Expected Retention | Longer; strong hydrophobic interaction with C18.[1] | Shorter; reduced hydrophobic interaction with C8.[1][2][3] |
| Peak Shape | Generally sharp due to TFA's ion-pairing properties.[4] | May be broader than with TFA; less ion-pairing effect. |
| MS Compatibility | Poor; TFA is a strong ion-suppressing agent. | Excellent; Formic Acid is a standard volatile modifier for LC-MS. |
| Primary Use Case | High-resolution preparative purification for UV-based detection. | Rapid analytical purity checks and MS-coupled analysis. |
Experimental Protocols
Method A: High-Resolution Purification with TFA
This method is adapted from established protocols for DBCO-containing compounds and is ideal for achieving high purity on a semi-preparative scale where downstream MS analysis of the collected fractions is not an immediate requirement.
1. Sample Preparation:
-
Dissolve the crude this compound product in a minimal amount of a suitable solvent like DMSO or DMF.
-
Dilute the sample with the mobile phase (e.g., 70:30 Acetonitrile/Water with 0.1% TFA) to ensure compatibility and prevent precipitation upon injection.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.
-
Column: C18 silica (B1680970) gel column (e.g., 10 µm particle size, 10 x 250 mm).
-
Mobile Phase: Isocratic mixture of 70% Acetonitrile and 30% Water, both containing 0.1% TFA.
-
Flow Rate: 2.0 mL/min.
-
Detection: UV absorbance at 254 nm and/or 309 nm (the latter is characteristic for the DBCO moiety).
-
Column Temperature: Ambient or controlled at 40°C for better reproducibility.
3. Purification and Post-Processing:
-
Inject the prepared sample onto the equilibrated column.
-
Monitor the chromatogram and collect the fraction corresponding to the main product peak.
-
Analyze a small aliquot of the collected fraction by analytical HPLC to confirm purity (>98% is often desired).
-
Evaporate the solvent from the collected fraction using a rotary evaporator or lyophilizer to obtain the purified product.
Method B: Fast Analytical Method with Formic Acid
This method is designed for rapid purity assessment and is compatible with mass spectrometry, making it suitable for reaction monitoring and quality control where structural confirmation by MS is needed.
1. Sample Preparation:
-
Dissolve the this compound product in a solvent such as DMSO or Acetonitrile.
-
Dilute the sample with the initial mobile phase conditions (e.g., 95:5 Water/Acetonitrile with 0.1% FA).
-
Filter the sample through a 0.22 µm syringe filter.
2. HPLC System and Conditions:
-
HPLC System: An analytical HPLC system with a UV detector, preferably coupled to a mass spectrometer.
-
Column: C8 column (e.g., 5 µm particle size, 4.6 x 150 mm). C8 columns are less hydrophobic than C18, which can lead to shorter analysis times for hydrophobic molecules.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm and/or 309 nm, and/or MS detection.
-
Column Temperature: 40°C.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 95% B
-
35-40 min: Hold at 95% B
-
40-45 min: Return to 5% B and equilibrate
-
3. Analysis:
-
Inject the sample and acquire the data.
-
The this compound product should elute as a sharp peak. The retention time will be shorter compared to a C18 column under similar conditions.
-
Integrate the peak area to determine the purity of the product. If using MS, confirm the identity by the observed mass-to-charge ratio.
Visualized Workflows and Logic
To better illustrate the processes and decisions involved, the following diagrams created using the DOT language are provided.
References
- 1. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 2. hawach.com [hawach.com]
- 3. Differences and Applications of C18 vs. C8 HPLC Columns - Hawach [hawachhplccolumn.com]
- 4. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TCO-PEG4-DBCO Conjugation Efficiency
For researchers, scientists, and drug development professionals engaged in the precise assembly of bioconjugates, the choice of linker is paramount. The TCO-PEG4-DBCO linker, a heterobifunctional molecule, has emerged as a powerful tool in the realm of bioorthogonal chemistry. This guide provides an objective comparison of its conjugation efficiency against other common click chemistry alternatives, supported by experimental data and detailed protocols to inform the selection of the optimal conjugation strategy.
The this compound linker incorporates a trans-cyclooctene (B1233481) (TCO) group and a dibenzocyclooctyne (DBCO) moiety. This unique combination allows for two distinct and highly efficient, copper-free click chemistry reactions: the inverse-electron-demand Diels-Alder (iEDDA) reaction between TCO and a tetrazine, and the strain-promoted alkyne-azide cycloaddition (SPAAC) between DBCO and an azide (B81097).[1][2] The inclusion of a hydrophilic tetraethylene glycol (PEG4) spacer enhances aqueous solubility and minimizes steric hindrance during conjugation.[3][4]
Quantitative Comparison of Bioorthogonal Chemistries
The efficiency of a conjugation reaction can be evaluated by several parameters, most notably the second-order rate constant (k₂), which reflects the reaction speed, and the overall conjugation yield. While the SPAAC reaction involving DBCO is often reported as having "high" or "near-quantitative" yields, the iEDDA reaction between TCO and tetrazine is recognized for its exceptionally rapid kinetics.[3][5]
| Feature | TCO-Tetrazine (iEDDA) | DBCO-Azide (SPAAC) | Sortase-Mediated Ligation |
| **Reaction Rate (k₂, M⁻¹s⁻¹) ** | Up to 10⁶[6] | ~1 | Slower, enzyme kinetics dependent |
| Reported Yield/Efficiency | High to near-quantitative | Often reported as high or near-quantitative, but specific data for the full linker is limited.[5] | Variable (e.g., 38% to >90%), highly dependent on reaction conditions.[5] |
| Biocompatibility | Excellent (copper-free) | Excellent (copper-free) | Excellent (enzymatic) |
| Reaction Conditions | Aqueous media, room temperature | Aqueous media, room temperature | Requires specific buffer, temperature (4-37°C), and Ca²⁺ ions |
| Key Advantage | Extremely fast reaction kinetics | High stability and specificity | Absolute site-specificity |
Experimental Protocols
Accurate determination of conjugation efficiency is critical for the development of well-defined bioconjugates such as antibody-drug conjugates (ADCs). Below are detailed methodologies for key experiments.
Protocol 1: Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy
This protocol allows for the quantification of the average number of DBCO linker molecules conjugated to a protein, such as an antibody.
Materials:
-
DBCO-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes or a NanoDrop™ spectrophotometer
Procedure:
-
Sample Preparation: Purify the DBCO-labeled protein to remove any unconjugated linker using a desalting column or dialysis.
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 280 nm and 309 nm. Use the buffer as a blank.
-
Measurement: Measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A₂₈₀) and 309 nm (A₃₀₉).
-
Calculation:
-
First, calculate the protein concentration, correcting for the DBCO absorbance at 280 nm. Protein Concentration (M) = [A₂₈₀ - (A₃₀₉ × Correction Factor)] / ε_protein
-
Where the correction factor for DBCO at 280nm is approximately 0.90 and ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, ε is ~203,000 M⁻¹cm⁻¹).[7]
-
-
Next, calculate the Degree of Labeling (DOL). DOL = (A₃₀₉ × ε_protein) / ([A₂₈₀ - (A₃₀₉ × Correction Factor)] × ε_DBCO)
-
Where ε_DBCO is the molar extinction coefficient of the DBCO group at its absorbance maximum (~309 nm), which is approximately 12,000 M⁻¹cm⁻¹.[7]
-
-
Protocol 2: General Protocol for Protein Conjugation using this compound
This protocol outlines a general procedure for a two-step conjugation where a protein is first modified with an azide, and then conjugated to a TCO-labeled molecule using the DBCO end of the this compound linker.
Materials:
-
Azide-modified protein (in an amine-free and azide-free buffer like PBS, pH 7.4)
-
This compound linker
-
Molecule to be conjugated (with a reactive group for the TCO end)
-
Anhydrous DMSO or DMF
-
Desalting columns for purification
Procedure:
-
Preparation of DBCO-linker stock solution: Dissolve the this compound linker in anhydrous DMSO or DMF to a concentration of 1-10 mM immediately before use.
-
Reaction Setup:
-
Prepare the azide-modified protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Add the this compound stock solution to the protein solution. A molar excess of 1.5 to 10 equivalents of the linker is often used to drive the reaction to completion.[7] The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight.
-
Purification: Remove excess, unreacted this compound linker using a desalting column or size-exclusion chromatography.
-
Second Conjugation (TCO-tetrazine reaction): The now DBCO-conjugated protein (with a free TCO group) can be reacted with a tetrazine-modified molecule in a similar manner, taking advantage of the rapid TCO-tetrazine ligation.
-
Analysis: Analyze the final conjugate by SDS-PAGE to visualize the increase in molecular weight and by mass spectrometry to confirm the precise mass of the conjugate. The degree of labeling can be determined as described in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for bioconjugate synthesis using this compound.
Caption: Pre-targeting workflow for in vivo imaging or therapy using TCO-tetrazine ligation.
References
- 1. This compound, 1801863-88-6 | BroadPharm [broadpharm.com]
- 2. apexbt.com [apexbt.com]
- 3. interchim.fr [interchim.fr]
- 4. DBCO-PEG4-SS-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. benchchem.com [benchchem.com]
- 6. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison: TCO-PEG4-DBCO in the Landscape of Click Chemistry Linkers
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of linker is paramount. The ideal linker offers a harmonious blend of reactivity, stability, and biocompatibility. This guide provides an in-depth, objective comparison of the heterobifunctional linker, TCO-PEG4-DBCO, with other prevalent click chemistry linkers, supported by experimental data to inform your selection for creating precisely engineered biomolecules.
At the forefront of bioorthogonal chemistry, this compound has emerged as a powerful tool, uniquely equipped with two distinct, copper-free click chemistry handles: a trans-cyclooctene (B1233481) (TCO) group and a dibenzocyclooctyne (DBCO) group. This dual functionality, separated by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, enables sequential or simultaneous orthogonal conjugations, opening avenues for the construction of complex, multi-functional biomolecular architectures.
The TCO moiety participates in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines, a reaction renowned for its exceptionally fast kinetics.[1][2] The DBCO group, on the other hand, reacts with azides via strain-promoted alkyne-azide cycloaddition (SPAAC), another robust and widely used copper-free click reaction.[3][4] The PEG4 spacer not only enhances aqueous solubility but also minimizes steric hindrance between the conjugated molecules.[1]
Quantitative Performance Comparison
To facilitate a clear comparison, the following tables summarize key quantitative data for the two bioorthogonal reactions enabled by this compound and other common click chemistry alternatives.
| Reaction Type | Reactive Partners | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) * | Key Advantages | Potential Drawbacks |
| IEDDA | TCO + Tetrazine | ~10³ - 10⁶[5] | Extremely fast kinetics, excellent biocompatibility. | TCO can be susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form.[5] |
| SPAAC | DBCO + Azide | ~10⁻¹ - 10¹[5] | High stability, widely used and well-characterized. | Slower kinetics compared to IEDDA. Some instability in the presence of reducing agents like DTT.[5] |
| CuAAC | Terminal Alkyne + Azide | 10 - 100 | High efficiency and yield. | Requires a cytotoxic copper catalyst, limiting in vivo applications. |
Reaction rates are dependent on specific reactants and reaction conditions. The values presented are typical ranges found in the literature. A direct comparison under identical conditions is presented below.
| Direct Kinetic Comparison in PBS at 37°C | |
| Reaction | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) * |
| Tetrazine + TCO-OH | 210[2] |
| Azide-PEG4-acid + DBCO-PEG4-acid | 2.1 ± 0.2[2] |
| Tetrazine + DBCO-PEG4-acid (cross-reactivity) | 0.06 ± 0.01[2] |
| Azide-PEG4-acid + TCO-OH (cross-reactivity) | 0.0064 ± 0.002[2] |
These values highlight the significantly faster kinetics of the TCO-tetrazine ligation over the DBCO-azide reaction and the low cross-reactivity between the orthogonal pairs, underscoring the suitability of this compound for dual-labeling experiments.[2]
Visualizing the Chemistries and Workflows
To further elucidate the mechanisms and applications of these linkers, the following diagrams are provided.
Caption: Key reactive moieties in bioorthogonal click chemistry.
Caption: Mechanisms of IEDDA and SPAAC reactions.
Caption: A sequential dual-labeling experimental workflow.
Detailed Experimental Protocols
The following protocols provide a general framework for performing a two-step bioconjugation using a heterobifunctional linker like this compound. Optimization may be required for specific biomolecules and probes.
Protocol 1: First Ligation via SPAAC (DBCO-Azide)
This protocol describes the conjugation of the DBCO moiety of this compound to an azide-functionalized biomolecule.
Materials:
-
Azide-functionalized biomolecule (e.g., protein, antibody)
-
This compound linker
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (azide-free)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification resin (e.g., Size-Exclusion Chromatography (SEC) desalting columns)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Ensure the azide-functionalized biomolecule is in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
-
Ligation Reaction:
-
Purification:
-
Remove excess, unreacted this compound linker using an appropriate purification method, such as SEC desalting columns or dialysis. This step is critical to prevent interference in the subsequent reaction.
-
-
Characterization (Optional):
-
The successful conjugation can be confirmed by techniques such as mass spectrometry (to detect the mass shift) or HPLC.
-
Protocol 2: Second Ligation via IEDDA (TCO-Tetrazine)
This protocol outlines the conjugation of a tetrazine-functionalized probe to the TCO-labeled biomolecule from Protocol 1.
Materials:
-
Purified TCO-labeled biomolecule
-
Tetrazine-functionalized probe (e.g., fluorescent dye, drug molecule)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation:
-
Dissolve the tetrazine-functionalized probe in a compatible solvent (e.g., DMSO or the reaction buffer).
-
-
Ligation Reaction:
-
Add a 1.1 to 5-fold molar excess of the tetrazine-functionalized probe to the TCO-labeled biomolecule solution.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification:
-
If necessary, remove the excess, unreacted tetrazine-probe via SEC desalting columns or dialysis.
-
-
Final Product Characterization:
-
Analyze the final dual-labeled conjugate using appropriate methods such as SDS-PAGE (for proteins), UV-Vis spectroscopy (if the probe is a chromophore), or mass spectrometry to confirm successful dual conjugation and assess purity.
-
Conclusion
This compound stands out as a versatile and powerful tool in the click chemistry toolbox, offering the unique advantage of two orthogonal, copper-free ligation chemistries on a single scaffold. Its TCO moiety provides access to the ultrafast kinetics of the IEDDA reaction, ideal for applications requiring rapid labeling or working with low concentrations of reactants.[2] Concurrently, the DBCO group offers a stable and reliable handle for the well-established SPAAC reaction. The hydrophilic PEG4 spacer further enhances its utility in biological systems.
While monofunctional linkers like DBCO-PEG4-NHS ester or TCO-PEG4-NHS ester are excellent for single-step conjugations, this compound opens the door to more complex molecular engineering, such as the construction of antibody-drug conjugates with both a therapeutic payload and an imaging agent, or the assembly of multi-component protein complexes. The choice between this compound and other linkers will ultimately depend on the specific experimental design, with this compound being the premier choice for sophisticated, dual-functionalization strategies in biological research and drug development.
References
- 1. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Battle of Bioorthogonal Titans: TCO-Tetrazine vs. DBCO-Azide Reaction Kinetics
For researchers, scientists, and drug development professionals navigating the dynamic landscape of bioconjugation, the choice of a bioorthogonal reaction is paramount. Among the frontrunners, the inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine, and the strain-promoted azide-alkyne cycloaddition (SPAAC) between dibenzocyclooctyne (DBCO) and an azide (B81097) stand out for their utility and efficiency. This guide provides an objective, data-driven comparison of their reaction kinetics to inform your selection process for applications ranging from in vivo imaging to targeted drug delivery.
The exceptional speed and specificity of the TCO-tetrazine ligation have positioned it as a cornerstone of modern bioorthogonal chemistry.[1] This reaction's unparalleled kinetics are often orders of magnitude faster than other available methods, enabling rapid and efficient labeling even at low reactant concentrations.[2][3] In contrast, the DBCO-azide reaction, a key player in copper-free click chemistry, offers a robust and widely used alternative, prized for its biocompatibility and stability.[4][5]
This comparison delves into the quantitative differences in their reaction rates, explores the underlying mechanisms, and provides detailed experimental protocols for researchers to assess these kinetics in their own laboratories.
Quantitative Comparison of Reaction Kinetics
The second-order rate constant (k₂) is the definitive metric for comparing the kinetics of these bimolecular reactions. A higher k₂ value signifies a faster reaction. The data presented below, culled from multiple studies, unequivocally demonstrates the kinetic superiority of the TCO-tetrazine ligation.
| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | TCO + Tetrazine | ~800 - 30,000 |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | DBCO + Azide | ~0.1 - 1.0 |
Note: Reaction rates can be influenced by factors such as the specific substituents on the reactants, solvent, and temperature.
Delving into the Reaction Mechanisms
The profound difference in reaction kinetics between these two powerhouse reactions stems from their distinct underlying mechanisms.
The TCO-tetrazine reaction is a type of IEDDA cycloaddition. In this reaction, the electron-deficient tetrazine acts as the diene and the highly strained, electron-rich TCO serves as the dienophile. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction to completion.
The DBCO-azide reaction, a cornerstone of SPAAC, proceeds via a [3+2] cycloaddition mechanism. The significant ring strain of the DBCO molecule lowers the activation energy for the reaction with an azide, obviating the need for a copper catalyst. This reaction forms a stable triazole linkage.
Experimental Protocols for Measuring Reaction Kinetics
Accurate determination of reaction kinetics is crucial for selecting the most appropriate bioorthogonal reaction for a given application. The following are generalized protocols for two common methods used to measure these kinetics.
Stopped-Flow UV-Vis Spectrophotometry
This technique is ideal for monitoring fast reactions that involve a change in the absorbance spectrum of the reactants or products, such as the disappearance of the characteristic tetrazine absorbance.
Methodology:
-
Sample Preparation: Prepare stock solutions of the TCO derivative and the tetrazine derivative in a suitable buffer (e.g., PBS, pH 7.4). The concentrations should be optimized for the instrument's detection limits and to ensure the reaction half-life is measurable (typically in the millisecond to second range).
-
Instrument Setup: Utilize a stopped-flow spectrophotometer to rapidly mix the reactant solutions.
-
Data Acquisition: Monitor the decrease in absorbance of the tetrazine at its maximum absorbance wavelength (typically 510-540 nm) over time.
-
Data Analysis: Under pseudo-first-order conditions (one reactant in significant excess), the observed rate constant (k_obs) can be determined by fitting the absorbance decay to a single exponential function. The second-order rate constant (k₂) is then calculated by plotting k_obs against the concentration of the excess reactant and determining the slope of the resulting line.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to monitor reaction kinetics by integrating the signals of reactant and product protons over time. This method is particularly useful when there is no significant change in the UV-Vis spectrum upon reaction.
Methodology:
-
Sample Preparation: Prepare a solution of one reactant (e.g., DBCO) in a deuterated solvent in an NMR tube. Prepare a separate, concentrated solution of the second reactant (e.g., an azide) in the same deuterated solvent.
-
Instrument Setup: Place the NMR tube containing the first reactant into the NMR spectrometer and acquire a reference spectrum (t=0).
-
Reaction Initiation: Inject the second reactant into the NMR tube and immediately begin acquiring spectra at regular time intervals.
-
Data Analysis: Process the spectra and integrate the characteristic peaks of a reactant and a product in each spectrum. Plot the concentration of the reactant or product as a function of time. The second-order rate constant (k₂) can be determined by fitting the data to the appropriate integrated rate law.
References
A Head-to-Head Comparison of TCO-PEG4-DBCO and SMCC Linkers for Antibody Conjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision point in the design of antibody-drug conjugates (ADCs) and other antibody conjugates. A linker's stability, reactivity, and influence on the final conjugate's properties can significantly impact therapeutic efficacy and safety. This guide provides a comparative analysis of TCO-PEG4-DBCO, a bioorthogonal linker, against the conventional SMCC linker.
This comparison will delve into the chemical properties, mechanisms of action, and key performance indicators of each linker, supported by representative experimental protocols. The aim is to provide a clear, data-driven overview to inform the selection of the optimal conjugation strategy for your research needs.
Chemical Properties and Reaction Mechanisms
This compound is a heterobifunctional linker that utilizes bioorthogonal chemistry, allowing for highly specific and efficient conjugation in complex biological environments.[1][2][3] It features two distinct reactive groups: a trans-cyclooctene (B1233481) (TCO) and a dibenzocyclooctyne (DBCO) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer.[1][4] The TCO group reacts with tetrazines via an inverse electron demand Diels-Alder (iEDDA) reaction, which is known for its exceptionally fast kinetics. The DBCO group reacts with azides through strain-promoted alkyne-azide cycloaddition (SPAAC), another form of "click chemistry" that does not require a cytotoxic copper catalyst. The PEG4 spacer enhances water solubility, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a classic heterobifunctional crosslinker that connects molecules through a two-step process involving amine and thiol chemistry. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the lysine (B10760008) residues on an antibody, to form a stable amide bond. The other end of the linker has a maleimide (B117702) group that reacts with sulfhydryl (thiol) groups to form a stable thioether bond. The cyclohexane (B81311) bridge in the SMCC structure provides stability to the maleimide group.
Performance Comparison: A Data-Driven Look at Linker Technologies
The selection of a linker technology is a multifaceted decision that requires careful consideration of the specific application, the nature of the antibody and payload, and the desired properties of the final conjugate. The following table summarizes key performance indicators for this compound (via TCO-tetrazine and DBCO-azide ligation) versus SMCC-based conjugation methods.
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Reaction Chemistry | Bioorthogonal "click chemistry" (iEDDA and SPAAC) | Amine-reactive (NHS ester) and Thiol-reactive (maleimide) |
| Reaction Speed | Very fast (iEDDA with tetrazine can be near-quantitative in < 1 hour) | Slower, typically requiring longer incubation times (30 minutes to several hours for each step) |
| Specificity | High, due to the bioorthogonal nature of the reactions | Good, but potential for side reactions with other nucleophiles |
| Biocompatibility | Excellent, as it does not require toxic catalysts | Generally good, but the maleimide group can react with other biological thiols |
| Linkage Stability | Forms a stable dihydropyridazine (B8628806) (from iEDDA) or triazole (from SPAAC) linkage | Forms a highly stable, non-cleavable thioether bond |
| Cleavability | Can be designed as cleavable or non-cleavable depending on the full linker structure | Non-cleavable linker, requiring lysosomal degradation of the antibody to release the payload |
| Hydrophilicity | The PEG4 spacer imparts high hydrophilicity, which can improve solubility and reduce aggregation of the final conjugate | More hydrophobic, which can sometimes lead to aggregation with hydrophobic payloads |
| Drug-to-Antibody Ratio (DAR) | Can potentially achieve higher DARs without aggregation due to the hydrophilic spacer | Higher DARs can sometimes lead to aggregation and loss of antibody function |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for antibody conjugation using this compound and SMCC.
This compound Conjugation via SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition)
This protocol describes the conjugation of a DBCO-functionalized antibody with an azide-containing payload.
1. Antibody Modification with a DBCO-NHS Ester:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
DBCO-NHS Ester Preparation: Immediately before use, prepare a 3.5 mM solution of DBCO-PEG4-NHS ester in anhydrous DMSO.
-
Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted DBCO-PEG4-NHS ester using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with an azide-free buffer.
2. Conjugation of DBCO-Antibody with Azide-Payload:
-
Payload Preparation: Prepare the azide-containing payload in a compatible buffer.
-
Conjugation Reaction: Add the azide-payload to the purified DBCO-modified antibody. A molar excess of 1.5–10 equivalents of the payload can be used to increase conjugation efficiency.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
Purification: Purify the antibody-drug conjugate using standard chromatography techniques such as size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted payload and other impurities.
SMCC Conjugation
This protocol outlines the two-step process for conjugating a payload to an antibody using the SMCC linker.
1. Antibody Modification with SMCC:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2).
-
SMCC Preparation: Prepare a stock solution of SMCC in an organic solvent like DMSO.
-
Reaction: Add a 10- to 20-fold molar excess of SMCC to the antibody solution.
-
Incubation: React for 30-60 minutes at room temperature.
-
Purification: Immediately remove excess SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5). This step is critical to prevent quenching of the thiol-containing drug in the next step.
2. Conjugation of Maleimide-Activated Antibody with Thiol-Containing Payload:
-
Payload Preparation: Dissolve the thiol-containing payload in a compatible solvent.
-
Conjugation Reaction: Add the thiol-containing payload to the maleimide-activated antibody.
-
Incubation: React for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: The reaction can be quenched by adding an excess of a thiol-containing reagent like cysteine to cap any unreacted maleimide groups.
-
Purification: Purify the final antibody-drug conjugate using methods such as SEC or affinity chromatography.
Visualization of Workflows
To further clarify the experimental process, the following diagrams illustrate the key steps and relationships in each conjugation workflow.
References
A Head-to-Head Comparison: The Superiority of TCO-PEG4-DBCO Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of linker chemistry is a critical determinant of success in creating stable and effective bioconjugates. This guide provides an objective comparison of TCO-PEG4-DBCO, a bioorthogonal linker, with traditional NHS ester linkers, supported by experimental data and detailed protocols.
In the realm of bioconjugation, the covalent attachment of molecules to proteins, antibodies, and other biomolecules is a fundamental technique. For decades, N-hydroxysuccinimide (NHS) ester chemistry has been a workhorse for labeling primary amines, such as those on lysine (B10760008) residues. However, the emergence of bioorthogonal chemistries, particularly those involving this compound, has revolutionized the field by offering enhanced specificity, efficiency, and stability. This guide will delve into the distinct advantages of this compound over NHS ester linkers, providing the necessary data and methodologies to make an informed decision for your research and development needs.
Unveiling the Chemical Mechanisms: A Tale of Two Reactivities
The fundamental difference between this compound and NHS ester linkers lies in their reaction mechanisms. NHS esters react with primary amines via nucleophilic acyl substitution to form a stable amide bond. This reaction, while widely used, is susceptible to competing hydrolysis and can exhibit cross-reactivity with other nucleophiles present on a biomolecule.
In contrast, this compound is a heterobifunctional linker that leverages two distinct bioorthogonal "click" reactions: the strain-promoted alkyne-azide cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction. The dibenzocyclooctyne (DBCO) group reacts specifically with azides, while the trans-cyclooctene (B1233481) (TCO) group reacts with tetrazines. These reactions are highly specific and proceed efficiently under mild, physiological conditions without the need for cytotoxic catalysts. This bioorthogonality ensures that the linker reacts only with its intended target, minimizing off-target modifications and preserving the biological activity of the biomolecule.
Figure 1. this compound dual bioorthogonal reaction pathway.
Figure 2. NHS ester reaction pathway and competing hydrolysis.
Quantitative Performance: A Data-Driven Comparison
The theoretical advantages of this compound translate into measurable improvements in performance. The following tables summarize key quantitative data comparing the two linker types.
| Feature | This compound (via Click Chemistry) | NHS Ester (Amine-Reactive) |
| Specificity | High (Bioorthogonal) | Moderate to Low |
| Reaction Efficiency/Yield | Generally high to very high | Variable, moderate to high |
| Control over Degree of Labeling (DoL) | High | Moderate, can be challenging |
| Linkage Stability | High (Triazole ring) | High (Amide bond) |
| Side Reactions | Minimal | Hydrolysis, reactions with other nucleophiles |
| Biocompatibility | High (especially copper-free methods) | High |
Table 1. Qualitative Comparison of this compound and NHS Ester Linkers.[1]
| Parameter | This compound (SPAAC Reaction) | NHS Ester Reaction |
| Reaction Kinetics (k₂) | ~0.1 - 1.0 M⁻¹s⁻¹ | Variable, pH-dependent |
| Optimal pH | ~7.4 | 7.0 - 9.0 |
| Reported Conjugation Efficiency | Often described as "quantitative" | Variable, dependent on conditions |
| Antibody Binding Efficiency Post-Conjugation | Site-specific click conjugation showed a 2.3-fold increase in bound antibodies per cell compared to non-specific NHS chemistry.[2] | Can be reduced due to non-specific labeling near antigen-binding sites.[2] |
Table 2. Quantitative Performance Metrics.
Experimental Protocols: A Guide to Comparative Analysis
To facilitate a direct comparison of this compound and NHS ester linkers in your own laboratory setting, we provide the following detailed experimental protocols for antibody labeling.
Workflow for Comparative Antibody Labeling
Figure 3. Experimental workflow for comparing this compound and NHS ester antibody conjugation.
Protocol 1: Antibody Labeling with DBCO-PEG4-NHS Ester (for subsequent click chemistry)
This protocol describes the initial step of introducing a DBCO group onto an antibody using a DBCO-PEG4-NHS ester, which can then be reacted with an azide-modified payload.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
DBCO-PEG4-NHS ester freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.[3]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).[3]
-
Spin desalting column for buffer exchange/purification.
Procedure:
-
Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers and stabilizers like BSA. If necessary, perform a buffer exchange into PBS.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Remove the excess, unreacted DBCO-PEG4-NHS ester and byproducts using a spin desalting column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DoL) spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for DBCO).
Protocol 2: Antibody Labeling with a Standard NHS Ester
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 1-10 mg/mL.
-
NHS ester of the molecule to be conjugated, dissolved in anhydrous DMSO or DMF.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Spin desalting column for purification.
Procedure:
-
Antibody Preparation: As in Protocol 1, ensure the antibody is in an appropriate amine-free buffer.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the NHS ester solution to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
Quenching: Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
Purification: Purify the conjugate from unreacted reagents and byproducts using a spin desalting column.
-
Characterization: Determine the DoL using an appropriate method, such as UV-Vis spectrophotometry or mass spectrometry.
Conclusion: A Clear Advantage for Bioorthogonal Chemistry
While NHS ester chemistry has been a valuable tool in bioconjugation, the data and experimental evidence clearly demonstrate the advantages of using this compound linkers. The bioorthogonality of the SPAAC and iEDDA reactions provides unparalleled specificity, leading to higher reaction efficiencies, more homogenous conjugates, and better preservation of biological activity. For researchers, scientists, and drug development professionals working on next-generation biotherapeutics, diagnostics, and research tools, the adoption of this compound and related click chemistry linkers represents a significant step towards creating more robust, reliable, and effective bioconjugates.
References
Stability Showdown: TCO-PEG4-DBCO vs. Maleimide Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates. This guide provides an objective, data-driven comparison of two widely used linker technologies: the bioorthogonal TCO-PEG4-DBCO linker and the traditional maleimide (B117702) linker. By examining their stability under relevant physiological conditions, this guide aims to equip researchers with the knowledge to select the optimal linker for their specific application, from antibody-drug conjugates (ADCs) to targeted drug delivery systems.
At a Glance: Key Stability Differences
The stability of a linker is paramount to ensure that a bioconjugate reaches its target intact and releases its payload under the desired conditions. Both this compound and maleimide linkers have distinct stability profiles governed by their unique chemistries.
| Linker Type | Core Chemistry | Primary Stability Concern | Key Stabilizing Factor |
| This compound | Inverse-electron-demand Diels-Alder cycloaddition (IEDDA) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Isomerization of TCO to the non-reactive cis-cyclooctene (CCO)[1] | Inherently stable triazole and dihydropyridazine (B8628806) linkages once formed[2][3] |
| Maleimide | Michael addition of a thiol to a maleimide | Retro-Michael reaction leading to deconjugation, especially in the presence of thiols[4] | Hydrolysis of the thiosuccinimide ring to a stable succinamic acid thioether[5] |
Quantitative Stability Comparison
Maleimide Linker Stability
The primary vulnerability of maleimide-thiol conjugates is the reversibility of the Michael addition, known as the retro-Michael reaction. This is particularly pronounced in the presence of endogenous thiols like glutathione (B108866) (GSH), which is abundant intracellularly and present in plasma.
Table 1: Stability of Maleimide-Thiol Conjugates
| Condition | Linker Type | Half-life | Reference |
| In presence of Glutathione (GSH) | Maleimide-Thiol | ~4 minutes | [4] |
| In N-acetyl cysteine containing buffer (pH 8, 37°C) | Maleimidocaproyl | ~50% drug loss after 2 weeks | |
| In rat plasma | Maleimidocaproyl | Significant drug loss observed |
Hydrolysis of the succinimide (B58015) ring in the maleimide-thiol adduct can "lock" the conjugate, rendering it resistant to the retro-Michael reaction. However, this hydrolysis can be slow for conventional maleimides.[5] Strategies such as using self-hydrolyzing maleimides have been developed to accelerate this stabilizing hydrolysis.
This compound Linker Stability
The this compound linker utilizes two bioorthogonal reactions: the reaction of trans-cyclooctene (B1233481) (TCO) with a tetrazine and the strain-promoted alkyne-azide cycloaddition (SPAAC) of dibenzocyclooctyne (DBCO) with an azide. The resulting dihydropyridazine and triazole linkages are generally considered highly stable.
However, the stability of the unreacted TCO and DBCO moieties is a key consideration.
-
TCO Stability: The highly strained trans-cyclooctene (TCO) can isomerize to its more stable but significantly less reactive cis-cyclooctene (CCO) form. This isomerization can be accelerated by the presence of thiols.[6] Some next-generation TCO derivatives, like dioxolane-fused trans-cyclooctene (d-TCO), have been developed to have improved stability in aqueous solutions and in the presence of thiols.[7][8][9]
-
DBCO Stability: The DBCO group is generally stable in aqueous buffers, but its hydrophobicity can lead to aggregation and faster clearance of the bioconjugate.[4] It can also exhibit some instability in the presence of high concentrations of thiols.
Table 2: Stability of TCO and DBCO Moieties
| Moiety | Condition | Half-life / Stability | Reference |
| DBCO | In presence of Glutathione (GSH) | ~71 minutes | [4] |
| TCO (s-TCO) | In vivo (conjugated to a mAb) | 0.67 days (deactivation to cis-isomer) | [9] |
| TCO (d-TCO) | In human serum (room temp) | >97% remained as trans-isomer after 4 days | [9] |
| TCO (d-TCO) | In presence of 30 mM mercaptoethanol (pH 7.4) | 43% isomerization after 5 hours | [7] |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of robust bioconjugates. The following are generalized protocols for key stability assays.
In Vitro Plasma Stability Assay
This protocol assesses the stability of a bioconjugate in a physiological matrix.
Objective: To determine the rate of drug/payload dissociation from a bioconjugate in plasma.
Methodology:
-
Incubation: The bioconjugate is incubated in plasma (e.g., human, rat) at 37°C over a time course (e.g., 0, 1, 6, 24, 48, 72 hours). A control incubation in a buffer like PBS is run in parallel.
-
Sample Collection: At each time point, an aliquot of the incubation mixture is collected.
-
Analysis: The amount of intact bioconjugate and/or released payload is quantified. Common analytical techniques include:
Thiol Stability Assay (Glutathione Challenge)
This assay specifically evaluates the susceptibility of a linker to thiol-mediated cleavage.
Objective: To determine the stability of a bioconjugate in the presence of a high concentration of a reducing agent like glutathione (GSH).
Methodology:
-
Incubation: The bioconjugate is incubated in a buffer (e.g., PBS, pH 7.4) containing a molar excess of GSH (e.g., 100 equivalents) at 37°C.[12]
-
Time Points: Aliquots are taken at various time points.
-
Analysis: The samples are analyzed, typically by HPLC or LC-MS, to quantify the amount of intact conjugate remaining over time.[4][13]
Signaling Pathways and Logical Relationships
The choice of linker has significant downstream consequences for the biological performance of a conjugate. The following diagram illustrates the logical relationship between linker stability and the ultimate therapeutic outcome.
Conclusion
The selection between a this compound and a maleimide linker is not a one-size-fits-all decision and depends heavily on the specific application, the nature of the payload, and the desired in vivo behavior of the bioconjugate.
-
Maleimide linkers are a well-established technology, but their inherent instability to thiol-exchange reactions necessitates careful consideration and often requires strategies to promote stabilizing hydrolysis. Their susceptibility to premature drug release can be a significant liability, potentially leading to off-target toxicity and reduced therapeutic efficacy.
-
This compound linkers , leveraging the power of bioorthogonal click chemistry, generally offer superior stability once the covalent linkages are formed. However, the stability of the reactive moieties prior to conjugation, particularly the potential for TCO isomerization, must be managed. The hydrophobicity of the DBCO component may also influence the pharmacokinetic properties of the final conjugate.
For applications demanding high in vivo stability and minimal premature payload release, this compound and other bioorthogonal linkers represent a more robust and reliable choice. However, for certain applications, the well-characterized nature of maleimide chemistry and the availability of stabilizing modifications may still render it a viable option. Careful experimental evaluation of linker stability under physiologically relevant conditions is essential for the successful development of safe and effective bioconjugates.
References
- 1. This compound, 1801863-88-6 | BroadPharm [broadpharm.com]
- 2. interchim.fr [interchim.fr]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05128D [pubs.rsc.org]
A Researcher's Guide to Purity Assessment of TCO-PEG4-DBCO Labeled Proteins
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of modern biotechnology and therapeutic development. The use of bioorthogonal chemistries, such as the strain-promoted alkyne-azide cycloaddition (SPAAC) employing TCO-PEG4-DBCO linkers, has enabled the site-specific modification of proteins for a myriad of applications, including antibody-drug conjugates (ADCs), in vivo imaging, and proteomics. However, the successful synthesis of a labeled protein is only the first step; rigorous assessment of its purity is critical to ensure its efficacy, safety, and reproducibility in downstream applications.
This guide provides a comprehensive comparison of analytical techniques for assessing the purity of this compound labeled proteins, alongside an evaluation of alternative bioorthogonal labeling chemistries. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most appropriate methods for your research needs.
Comparing Analytical Techniques for Purity Assessment
A multi-faceted approach is often necessary to fully characterize a labeled protein. The following table summarizes the key analytical techniques used to assess the purity of bioconjugates.
| Technique | Principle | Information Provided | Advantages | Limitations |
| SDS-PAGE | Separation of denatured proteins by molecular weight.[1][2] | Confirmation of conjugation (band shift), estimation of purity and high molecular weight species.[1] | Simple, rapid, low-cost, and widely accessible.[2] | Low resolution, semi-quantitative, provides no information on aggregation or native structure. |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size).[3] | Quantification of monomer, aggregates, and fragments. | High resolution for size variants, non-denaturing conditions preserve native structure. | Does not separate labeled from unlabeled species of the same size. |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Separation of labeled from unlabeled protein, resolution of species with different degrees of labeling. | High resolving power for molecules with different hydrophobicity. | Denaturing conditions can lead to loss of protein activity. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing conditions. | Determination of the degree of labeling (drug-to-antibody ratio, DAR, in ADCs). | Preserves the native structure and activity of the protein. | Can be sensitive to buffer conditions. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Precise mass determination of the conjugate, confirmation of label incorporation, and identification of modifications. | High accuracy and sensitivity, provides detailed structural information. | Can be complex to interpret, may require specialized equipment. |
| UV-Vis Spectroscopy | Measurement of light absorbance. | Estimation of the degree of labeling if the label has a distinct absorbance maximum. | Simple, rapid, and non-destructive. | Requires a chromophoric label and is less accurate than other methods. |
Comparison of Bioorthogonal Labeling Chemistries
While this compound is a powerful tool for protein labeling via SPAAC, several alternative bioorthogonal chemistries exist, each with its own set of advantages and disadvantages. The choice of labeling chemistry often depends on the specific application, the biological environment, and the desired reaction kinetics.
| Chemistry | Reactants | Second-Order Rate Constant (k₂) | Advantages | Disadvantages |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cyclooctyne (e.g., DBCO) + Azide | ~0.1 - 1.0 M⁻¹s⁻¹ | Copper-free, highly bioorthogonal, stable product. | Slower kinetics compared to TCO-tetrazine ligation. |
| TCO-Tetrazine Ligation (IEDDA) | trans-Cyclooctene (TCO) + Tetrazine | ~10³ - 10⁶ M⁻¹s⁻¹ | Exceptionally fast kinetics, highly bioorthogonal. | TCO can be less stable than DBCO. |
| Staudinger Ligation | Phosphine (B1218219) + Azide | ~10⁻³ M⁻¹s⁻¹ | Bioorthogonal, forms a native amide bond in the "traceless" version. | Slow kinetics, phosphine reagents can be prone to oxidation. |
| Photoclick Chemistry | Tetrazole + Alkene | Light-dependent | Spatiotemporal control via light activation, can be fluorogenic. | Requires UV light which can be damaging to cells. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | 10 - 10⁴ M⁻¹s⁻¹ | Fast kinetics, simple reactants. | Requires a copper catalyst which is cytotoxic, limiting in vivo applications. |
Experimental Workflows and Protocols
Logical Workflow for Protein Labeling and Purity Assessment
Caption: General workflow for labeling a protein with this compound and subsequent purity assessment.
Detailed Experimental Protocols
1. SDS-PAGE Analysis of Labeled Protein
-
Purpose: To provide a qualitative assessment of conjugation and purity.
-
Methodology:
-
Prepare samples of the unlabeled protein (control) and the purified labeled protein.
-
Mix protein samples with SDS-PAGE sample buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol) and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
Load the denatured samples onto a polyacrylamide gel alongside a molecular weight marker.
-
Apply an electric field to separate the proteins based on their molecular weight.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.
-
A successful conjugation will be indicated by a new band of higher molecular weight for the labeled protein compared to the unlabeled control. The purity can be estimated by the relative intensity of the main labeled protein band to any impurity bands.
-
2. Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
-
Purpose: To quantify the percentage of monomer, aggregates, and fragments in the labeled protein sample.
-
Methodology:
-
Equilibrate an appropriate SEC column (e.g., with a pore size suitable for the molecular weight of the protein) with a compatible mobile phase (e.g., phosphate-buffered saline).
-
Inject a known concentration of the purified labeled protein onto the column.
-
Elute the sample isocratically and monitor the absorbance at 280 nm.
-
Aggregates will elute first, followed by the monomeric protein, and then any smaller fragments.
-
Integrate the peak areas to determine the relative percentage of each species.
-
3. Hydrophobic Interaction Chromatography (HIC) for Degree of Labeling
-
Purpose: To determine the distribution of labeled species and calculate the average degree of labeling.
-
Methodology:
-
Equilibrate a HIC column with a high-salt mobile phase (e.g., ammonium (B1175870) sulfate (B86663) in phosphate (B84403) buffer).
-
Inject the labeled protein sample.
-
Elute the proteins with a decreasing salt gradient. Proteins will elute in order of increasing hydrophobicity.
-
Since the this compound label increases the hydrophobicity of the protein, species with a higher degree of labeling will have a longer retention time.
-
The resulting chromatogram will show a series of peaks corresponding to unlabeled protein and protein with one, two, three, etc., labels attached.
-
The average degree of labeling can be calculated from the relative peak areas.
-
Caption: Principle of HIC for separating proteins with different degrees of labeling.
4. Mass Spectrometry (MS) for Confirmation of Conjugation
-
Purpose: To obtain a precise molecular weight of the labeled protein, confirming the covalent attachment of the this compound linker.
-
Methodology:
-
Prepare the labeled protein sample for MS analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium acetate (B1210297) for native MS) or denaturation and reduction for analysis of subunits.
-
Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled to an LC system like SEC-MS or RP-HPLC-MS).
-
Acquire the mass spectrum.
-
Deconvolute the raw data to obtain the molecular weight of the intact protein or its subunits.
-
The measured mass should correspond to the theoretical mass of the protein plus the mass of the attached this compound label(s).
-
Conclusion
The purity assessment of this compound labeled proteins is a critical step in ensuring the quality and reliability of these valuable research tools and therapeutic candidates. A combination of analytical techniques is essential for a comprehensive characterization of the final product. SDS-PAGE provides a rapid initial check of conjugation, while SEC is crucial for quantifying aggregates and fragments. HIC and RP-HPLC are powerful methods for determining the degree of labeling, and mass spectrometry offers definitive confirmation of successful conjugation and the precise molecular weight of the product. By employing these techniques and understanding the available alternative labeling chemistries, researchers can confidently produce and characterize highly pure and well-defined labeled proteins for their specific applications.
References
Safety Operating Guide
Proper Disposal of Tco-peg4-dbco: A Safety and Operational Guide
For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount for laboratory safety and environmental stewardship. This guide outlines the essential procedures for the proper disposal of Tco-peg4-dbco, a heterobifunctional linker integral to bioconjugation and the advancement of antibody-drug conjugates (ADCs). While this compound is not classified as a highly hazardous substance, strict adherence to established disposal protocols is crucial for maintaining a secure laboratory environment and ensuring compliance with regulatory standards. The disposal strategy is informed by the chemical characteristics of its constituent moieties: a trans-cyclooctene (B1233481) (TCO) group, a polyethylene (B3416737) glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to be outfitted with the appropriate personal protective equipment (PPE):
-
Safety Goggles: To shield the eyes from potential splashes.
-
Lab Coat: To protect skin and clothing from contamination.
-
Chemical-Resistant Gloves: To avert direct dermal contact.
All handling and disposal activities should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of any potential dust or aerosols.
Step-by-Step Disposal Procedure
The recommended primary method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures the material is managed in an environmentally responsible and compliant manner.
-
Waste Collection and Segregation:
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container. The container must be compatible with the chemical and explicitly marked with its full chemical name: "this compound".
-
Liquid Waste (Solutions): If the compound is dissolved in a solvent such as DMSO or DMF, it should be collected in a designated, labeled container for non-aqueous chemical waste. Do not mix with aqueous waste or other incompatible chemical waste streams.
-
Contaminated Labware: Any materials that have come into direct contact with this compound, including pipette tips, tubes, and weighing paper, must be disposed of in a designated solid chemical waste container.
-
-
Decontamination of Glassware and Surfaces:
-
Glassware: Glassware that has been in contact with this compound should be rinsed with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove any residual compound. This rinseate must be collected as hazardous waste. Following the initial rinse, the glassware can be washed with soap and water.
-
Surfaces: Work surfaces should be decontaminated by wiping them with a cloth dampened with 70% ethanol or another appropriate disinfectant.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated chemical waste storage area.
-
Ensure the storage area is secure and segregated from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide them with the full chemical name and any available safety information.
-
Disposal Considerations for PEGylated Compounds
Polyethylene glycol (PEG) itself is considered readily biodegradable and not highly toxic to aquatic organisms. However, it is critical to prevent the release of PEGylated compounds into wastewater systems. The introduction of these compounds can impact the biological and chemical oxygen demand in water treatment facilities. Therefore, despite the relatively benign nature of the PEG component, the entire this compound compound must be treated as chemical waste.
Quantitative Data for Disposal
While specific quantitative disposal limits for this compound are not extensively documented, the following table summarizes key handling parameters derived from the properties of its components and general laboratory safety protocols.
| Parameter | Guideline | Rationale |
| Chemical State for Disposal | Solid or absorbed liquid | To prevent splashing and aerosolization of the compound. |
| Working Concentration | As low as experimentally required | To minimize the volume of waste generated. |
| Storage of Waste | Segregated, labeled, sealed container | To prevent accidental mixing with incompatible chemicals and ensure clear identification. |
| pH of Aqueous Waste |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
